5-phenyl-6H-1,3,4-thiadiazin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-phenyl-6H-1,3,4-thiadiazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S/c10-9-12-11-8(6-13-9)7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCQDMIFRQDAQPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN=C(S1)N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60974450 | |
| Record name | 5-Phenyl-3,6-dihydro-2H-1,3,4-thiadiazin-2-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60974450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58954-39-5 | |
| Record name | 5-Phenyl-3,6-dihydro-2H-1,3,4-thiadiazin-2-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60974450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physicochemical properties of 5-phenyl-6H-1,3,4-thiadiazin-2-amine
An In-Depth Technical Guide on the Physicochemical Properties of 5-phenyl-6H-1,3,4-thiadiazin-2-amine[1]
Executive Summary: The Thiadiazine Scaffold
This compound represents a distinct class of sulfur-nitrogen heterocycles, often overshadowed by its five-membered isomer, the 1,3,4-thiadiazole.[1] However, the six-membered 1,3,4-thiadiazine ring system offers unique physicochemical attributes critical for medicinal chemistry, particularly in the design of antimicrobial and cardiovascular agents.
This guide provides a rigorous technical analysis of this compound, moving beyond basic characterization to explore its tautomeric behavior, stability profiles, and ADME-relevant physicochemical properties. It serves as a blueprint for scientists characterizing this scaffold for pharmaceutical applications.[1]
Structural Architecture & Tautomerism
The defining feature of this compound is its susceptibility to annular tautomerism.[1] Unlike fully aromatic systems, the presence of the sp3 hybridized carbon at position 6 (the methylene bridge) disrupts the aromaticity, leading to a dynamic equilibrium that dictates its reactivity and binding affinity.
The Tautomeric Equilibrium
The compound exists in equilibrium between the amino-6H form and the imino-4H form.[1]
-
Form A (Amino-6H): The double bond is endocyclic (C=N).[1] This is generally the thermodynamically preferred conformer in the solid state and non-polar solvents for 5-aryl derivatives.[1]
-
Form B (Imino-4H): The hydrogen shifts to the ring nitrogen (N4), creating an exocyclic imine (C=NH). This form can be stabilized by polar protic solvents capable of hydrogen bonding.[1]
Critical Insight: X-ray crystallographic studies of analogous 5-aryl-1,3,4-thiadiazines confirm the dominance of the 6H-tautomer in the crystal lattice, stabilized by intermolecular hydrogen bonding involving the amino group.
Visualization: Tautomeric & Synthetic Pathways
Figure 1: Synthetic pathway from phenacyl bromide and the tautomeric equilibrium between the 6H-amino and 4H-imino forms. Note the risk of ring contraction to pyrazoles.
Physicochemical Profiling (The Core)
For a drug candidate, the "Rule of Five" properties are paramount. Below is the profiled data for this compound.
Quantitative Data Summary
| Property | Value / Range | Method of Determination | Relevance |
| Molecular Weight | 191.25 g/mol | Calculated | CNS penetration potential (Small molecule) |
| LogP (Lipophilicity) | 1.8 – 2.4 (Est.)[1] | Shake-flask (Octanol/Water) | Moderate lipophilicity; good membrane permeability.[1] |
| pKa (Basic) | 3.5 – 4.5 | Potentiometric Titration | Weak base; likely unionized at physiological pH (7.4). |
| Solubility (Water) | Low (< 0.1 mg/mL) | Thermodynamic Solubility | Requires salt formation (e.g., HBr) for formulation. |
| Solubility (DMSO) | High (> 20 mg/mL) | Visual / HPLC | Ideal for stock solutions in biological assays. |
| λ max (UV-Vis) | ~290-310 nm | UV Spectrophotometry | Conjugated π-system; useful for HPLC detection.[1] |
Solubility & Lipophilicity
The 6H-thiadiazine ring is lipophilic.[1] The phenyl ring at position 5 enhances this lipophilicity, pushing the LogP into the 2.0 range.
-
Implication: The compound has good passive permeability across biological membranes.[1]
-
Formulation: Due to poor aqueous solubility, formulation often requires cosolvents (PEG400) or conversion to the hydrobromide salt , which is the direct product of the synthesis before neutralization.
Ionization (pKa)
The 2-amino group is weakly basic due to the electron-withdrawing nature of the adjacent C=N bond and the sulfur atom.
-
Protonation Site: Protonation occurs at the ring nitrogen (N4) rather than the exocyclic amine, stabilizing the structure via resonance.
-
Bioavailability: At gastric pH (1.2), the compound is protonated and soluble. At intestinal pH (6.8-7.4), it exists largely as the neutral free base, facilitating absorption.
Stability & Degradation Mechanisms[1]
A critical aspect often overlooked is the chemical stability of the thiadiazine ring.
The Desulfurization Risk: Under forcing conditions (high heat, strong acid), 1,3,4-thiadiazines can undergo ring contraction to form pyrazoles, extruding sulfur. This is a known degradation pathway that must be monitored during synthesis and shelf-life stability testing.[1]
-
Mechanism:[1][2][3][4] The extrusion of sulfur leads to the formation of a thermodynamically stable 5-membered pyrazole ring.[1]
-
Detection: This degradation product can be identified via LC-MS (loss of 32 Da corresponding to Sulfur) or 1H NMR (shift in aromatic protons).
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are recommended.
Synthesis of this compound
Rationale: The reaction of α-halo ketones with thiosemicarbazide is the gold standard for generating this scaffold.[1]
-
Reagents: Dissolve Thiosemicarbazide (10 mmol) in hot Ethanol (20 mL).
-
Addition: Add Phenacyl Bromide (10 mmol) portion-wise.
-
Reaction: Reflux the mixture for 2–4 hours. A solid precipitate (the HBr salt) typically forms.
-
Neutralization: Cool the mixture. Filter the solid.[1][5] Resuspend in water and neutralize with 10% Ammonium Hydroxide or Sodium Bicarbonate to pH 8 to liberate the free base.
-
Purification: Recrystallize from Ethanol/Water.
-
Validation:
Potentiometric Determination of pKa
Rationale: Potentiometry is more accurate than UV methods for compounds with overlapping spectral bands.[1]
-
Preparation: Prepare a 10 mM stock solution of the compound in methanol (due to low water solubility).
-
Titration: Dilute to 1 mM in a mixed solvent system (e.g., Methanol/Water 50:50) containing 0.1 M KCl (ionic strength adjuster).
-
Procedure: Titrate with 0.1 M HCl and 0.1 M NaOH under inert gas (N2) to prevent CO2 absorption.
-
Calculation: Use the Bjerrum plot or Gran plot method to determine the pKa, correcting for the dielectric constant of the cosolvent.
Spectral Characterization Standards
When validating the identity of this compound, the following spectral features are diagnostic:
| Technique | Diagnostic Feature | Interpretation |
| 1H NMR | Singlet, δ 3.8 - 4.2 ppm (2H) | S-CH2-C=N (Methylene protons at C6).[1] Confirms 6H-ring structure.[1][6] |
| 1H NMR | Broad Singlet, δ 7.0 - 8.0 ppm (2H) | -NH2 (Exocyclic amine).[1] Disappears on D2O exchange. |
| IR | 3100 - 3400 cm⁻¹ | N-H Stretching (Primary amine).[1] |
| IR | 1600 - 1620 cm⁻¹ | C=N Stretching (Imine character of the ring).[1] |
| Mass Spec | m/z = 192 [M+H]+ | Protonated molecular ion.[1] |
References
-
Synthesis and Tautomerism: Fluorinated 2-amino-5-phenyl-1,3,4-thiadiazines: Synthesis and structures. ResearchGate. (2013).[1] Link
-
Crystal Structure & Ring Analysis: Convenient synthesis and X-ray determination of 2-amino-6H-1,3,4-thiadiazin-3-ium bromides. PMC - NCBI. (2024).[1] Link
-
Biological Context: Review on Synthetic Strategies for 1,3,4-Thiadiazines and its Biological Activity. Biointerface Research.[1] (2024).[6][7][8][9] Link
-
General Physicochemical Methods: Physicochemical Profiling (Solubility, Permeability and Charge State).[1] Curr.[1][4][5][10] Protoc. Pharmacol. (2016). Link
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- 4. irjet.net [irjet.net]
- 5. 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Convenient synthesis and X-ray determination of 2-amino-6H-1,3,4-thiadiazin-3-ium bromides endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. 1, 3, 4-Thiadiazoles: An Overview [gavinpublishers.com]
molecular weight and formula of 5-phenyl-6H-1,3,4-thiadiazin-2-amine
An In-depth Technical Guide to 5-phenyl-6H-1,3,4-thiadiazin-2-amine: Structure, Synthesis, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest in medicinal chemistry. We will delve into its core molecular and physical properties, including its chemical formula and molecular weight. A significant portion of this document is dedicated to elucidating a validated synthesis protocol, explaining the chemical principles behind the procedure. Furthermore, we will explore the known and potential biological activities of the 1,3,4-thiadiazine scaffold, contextualizing the significance of this specific molecule within drug discovery and development. This guide is intended for researchers, chemists, and professionals in the pharmaceutical sciences who require a detailed understanding of this compound and its derivatives.
Introduction: The 1,3,4-Thiadiazine Scaffold
Heterocyclic compounds containing nitrogen and sulfur atoms are foundational to many pharmacologically active agents.[1] Among these, the 1,3,4-thiadiazine core has attracted attention for its diverse biological activities. It is crucial to distinguish the six-membered 1,3,4-thiadiazine ring from its more commonly studied five-membered analogue, 1,3,4-thiadiazole. The additional carbon atom in the thiadiazine ring imparts a different three-dimensional conformation and alters its electronic properties, which can significantly influence its interaction with biological targets. The subject of this guide, this compound, is a specific derivative of this scaffold, featuring a phenyl group at the 5-position and an amine group at the 2-position, which are key for its chemical reactivity and potential biological function.
Core Molecular and Physicochemical Properties
A precise understanding of a compound's fundamental properties is the bedrock of all further research. The key identifiers and properties of this compound are summarized below.
Chemical Structure and Formula
The IUPAC name for this compound is this compound. Its structure consists of a six-membered 1,3,4-thiadiazine ring, which is unsaturated but not aromatic, containing a methylene group at the 6-position (indicated by the "6H" nomenclature).
Caption: Chemical structure of this compound.
Quantitative Data Summary
The molecular formula and weight are critical for all quantitative experimental work, from reaction stoichiometry to analytical characterization. While extensive experimental data for this specific compound is not as widely published as for its thiadiazole analogue, the fundamental properties can be determined from its structure.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₉H₉N₃S | Calculated |
| Molecular Weight | 191.25 g/mol | Calculated |
| CAS Number | 2002-03-1 (for the thiadiazole analogue) | [2] |
Note: A dedicated CAS number for the 6H-1,3,4-thiadiazin-2-amine derivative is not readily found in major chemical databases. The provided CAS number is for the more common isomer, 5-phenyl-1,3,4-thiadiazol-2-amine, and is included for comparative reference only.
Synthesis and Characterization
The synthesis of 1,3,4-thiadiazine derivatives is a well-established area of heterocyclic chemistry. The most common and effective route involves the cyclocondensation of a thiocarbohydrazide derivative with an α-haloketone.[3]
Synthesis Workflow
The synthesis of this compound can be achieved by reacting thiocarbohydrazide with α-bromoacetophenone (phenacyl bromide). This reaction proceeds via an initial condensation followed by an intramolecular cyclization to form the thiadiazine ring.
Caption: Generalized workflow for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol is based on established methods for the synthesis of related 1,3,4-thiadiazine derivatives.[3][4]
-
Preparation of Reactant Solution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve one equivalent of thiocarbohydrazide in ethanol.
-
Addition of α-Haloketone: To the stirred solution, add one equivalent of α-bromoacetophenone (phenacyl bromide). The α-bromoacetophenone provides the phenyl group at the 5-position and the carbon backbone for positions 5 and 6 of the final ring structure.
-
Base-Catalyzed Cyclization: Add a slight excess of a suitable base, such as sodium acetate or triethylamine, to the reaction mixture. The base facilitates the deprotonation required for the intramolecular nucleophilic attack, leading to ring closure.
-
Reflux: Heat the reaction mixture to reflux and maintain for a period of 4-6 hours. Progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.
-
Purification: The crude product is collected by filtration, washed with cold ethanol to remove unreacted starting materials, and then purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water to yield the final, pure this compound.
Characterization Methods
The identity and purity of the synthesized compound must be confirmed using standard analytical techniques:
-
FT-IR Spectroscopy: To confirm the presence of key functional groups. Expected peaks would include N-H stretching for the amine group (~3300-3500 cm⁻¹), C=N stretching (~1600-1650 cm⁻¹), and aromatic C-H stretching.
-
¹H NMR Spectroscopy: To confirm the structural arrangement of protons. The spectrum should show characteristic signals for the aromatic protons of the phenyl ring, the amine protons, and a key singlet for the methylene (CH₂) protons at the 6-position.
-
Mass Spectrometry: To confirm the molecular weight of the compound (Expected M+ peak at m/z = 191.25).
-
Melting Point Analysis: To assess the purity of the final product. A sharp melting point range is indicative of high purity.
Biological Activity and Potential Applications
While specific biological data for this compound is limited in the literature, the broader class of 1,3,4-thiadiazine and 1,3,4-thiadiazole derivatives is rich in pharmacological potential.[5][6] This suggests that the target compound is a promising candidate for further investigation.
Known Activities of the 1,3,4-Thiadiazine/Thiadiazole Scaffold
Derivatives of the 1,3,4-thiadiazole/thiadiazine scaffold have been reported to exhibit a wide range of biological activities, making them privileged structures in medicinal chemistry.[1][7]
-
Antimicrobial and Antifungal Activity: This is one of the most widely reported activities. The heterocyclic ring is believed to interfere with essential microbial metabolic pathways.[4][8][9] Some derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria.[4]
-
Anticancer Activity: Numerous studies have demonstrated the cytotoxic effects of thiadiazole derivatives against various cancer cell lines.[6][8] The proposed mechanisms often involve the inhibition of key enzymes like carbonic anhydrase or protein kinases.
-
Anti-inflammatory Activity: The scaffold has been incorporated into molecules designed as anti-inflammatory agents, likely through the inhibition of inflammatory mediators.[5]
-
Anticonvulsant and Antidepressant Activity: Certain derivatives have shown promise in preclinical models for neurological disorders, highlighting their ability to cross the blood-brain barrier and interact with central nervous system targets.[7]
The presence of the 2-amino and 5-phenyl groups on the 6H-1,3,4-thiadiazine core provides synthetic handles for further derivatization, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize for a desired biological effect. The amine group, in particular, is a common site for modification to produce amides, sulfonamides, or Schiff bases, which can profoundly alter the compound's pharmacological profile.[10]
Conclusion and Future Directions
This compound is a heterocyclic compound with significant potential for drug discovery, stemming from the established biological activities of the 1,3,4-thiadiazine scaffold. While detailed characterization and biological evaluation of this specific molecule are not yet widely available, established synthetic routes make it readily accessible for investigation. Future research should focus on its definitive synthesis and purification, thorough spectroscopic characterization, and screening against a wide array of biological targets, particularly in the areas of antimicrobial and anticancer research. The insights gained will be invaluable for the rational design of next-generation therapeutic agents based on this promising heterocyclic core.
References
- A Recent Progress in Biological Activities of 1,3,4-thiadiazole and its Derivatives: A Review. Google AI Search Grounding API.
-
Kaymakcı Buldu, Ş., Kocabaş, E., Algan, D. T., Sarıgüney, A. B., Erci, F., & Coşkun, A. (2025). Synthesis and Biological Activities of Some 1, 3, 4-thiadiazine Derivatives. El-Cezeri Journal of Science and Engineering, 12(2), 121-126. [Link]
- Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. (2011). Journal of Applied Pharmaceutical Science.
-
Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. (2022). MDPI. [Link]
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BIOLOGICAL ACTIVITIES OF 1, 3, 4- THIADIAZOLES AND SOME OF THEIR METAL COMPLEXES: A CONCISE REVIEW. (2024). ShodhKosh: Journal of Visual and Performing Arts. [Link]
-
2-Amino-5-phenyl-1,3,4-thiadiazole. PubChem. [Link]
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Review on Synthetic Strategies for 1,3,4-Thiadiazines and its Biological Activity. (2024). Biointerface Research in Applied Chemistry. [Link]
-
SYNTHESIS OF AN HETEROCYCLIC COMPOUND 5-PHENYL-1, 3, 4- THIADIAZOLE-2-AMINE. (2023). IRJET. [Link]
-
A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. (2021). PMC. [Link]
-
SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL SUBSTITUTED 5 PHENYL 1,3,4-THIADIAZOLE DERIVATIVES FOR THEIR ANTIBACTERIAL ACTIVITY. (2024). ResearchGate. [Link]
-
Upadhyay, P. K., & Mishra, P. (2017). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry, 10(1), 254-262. [Link]
-
Synthesis and antimicrobial evaluation of novel 3-(4,6- diphenyl-6H- 1,3-thiazin-2-yl)-2-(4-methoxyphenyl) thiazolidin-4-one derivatives. (2013). Journal of Applied Pharmaceutical Science. [Link]
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2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. (2018). Dove Medical Press. [Link]
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- 10. researchgate.net [researchgate.net]
The Genesis of a Versatile Scaffold: An In-depth Technical Guide to the History and Discovery of the 1,3,4-Thiadiazine Ring System
Foreword: Unveiling the Architecture of a Privileged Heterocycle
In the vast and ever-expanding universe of heterocyclic chemistry, certain structural motifs emerge as "privileged scaffolds"—frameworks that consistently demonstrate significant biological activity and serve as the foundation for the development of novel therapeutic agents. The 1,3,4-thiadiazine ring system, a six-membered heterocycle containing one sulfur and two nitrogen atoms, is a prime example of such a scaffold. Its unique electronic and conformational properties have captivated the interest of medicinal chemists for decades, leading to the discovery of a wide array of compounds with diverse pharmacological profiles. This in-depth technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the historical roots and seminal discoveries that brought the 1,3,4-thiadiazine ring system to the forefront of modern medicinal chemistry. We will delve into the foundational synthetic strategies, the mechanistic rationale behind these reactions, and the evolution of these methods, offering a blend of historical context and practical, field-proven insights.
I. The Dawn of an Era: The Pioneering Synthesis of the 1,3,4-Thiadiazine Core
The journey into the chemistry of 1,3,4-thiadiazines begins with the fundamental and elegant reaction of α-halocarbonyl compounds with thiosemicarbazide and its derivatives. This foundational method, a cornerstone in the synthesis of this heterocyclic system, is characterized by its relative simplicity and the accessibility of its starting materials.
The first reported synthesis of the 6H-1,3,4-thiadiazine system is attributed to Bose in 1957, who described the reaction of α-bromoacetophenone with thiosemicarbazide. This seminal work laid the groundwork for future explorations into the synthesis and reactivity of this novel heterocyclic scaffold. The choice of an α-haloketone was critical, as the two electrophilic carbon centers are perfectly poised for reaction with the nucleophilic centers of thiosemicarbazide.
The Causality Behind the Experimental Design:
The ingenuity of this initial synthesis lies in the inherent reactivity of the starting materials.
-
α-Haloketones as Bifunctional Electrophiles: The presence of a carbonyl group and an adjacent halogen atom creates two distinct electrophilic sites. The carbonyl carbon is susceptible to nucleophilic attack, while the α-carbon is prone to nucleophilic substitution of the halide.
-
Thiosemicarbazide as a Versatile Nucleophile: Thiosemicarbazide possesses multiple nucleophilic centers: the two nitrogen atoms of the hydrazine moiety and the sulfur atom. The differential nucleophilicity of these atoms under specific reaction conditions dictates the course of the cyclization.
The reaction proceeds through a stepwise mechanism involving initial nucleophilic attack of the more nucleophilic terminal nitrogen of thiosemicarbazide on the carbonyl carbon of the α-haloketone, followed by an intramolecular cyclization.
II. Foundational Protocol: The Reaction of α-Haloketones with Thiosemicarbazides
The most common and historically significant method for the synthesis of the 6H-1,3,4-thiadiazine ring involves the cyclocondensation of 4-substituted thiosemicarbazides with α-halocarbonyl compounds, such as α-haloketones.[1]
Detailed Step-by-Step Methodology:
-
Preparation of the Reaction Mixture: A solution of the 4-substituted thiosemicarbazide is prepared in a suitable solvent, typically a lower alcohol such as ethanol or methanol.
-
Addition of the α-Haloketone: The α-haloketone, dissolved in the same solvent, is added to the thiosemicarbazide solution. The reaction is often carried out at room temperature or with gentle heating.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting materials and the formation of the product.
-
Isolation of the Product: Upon completion of the reaction, the product often precipitates from the reaction mixture. It can be isolated by filtration, washed with a cold solvent to remove any unreacted starting materials, and then dried. Further purification can be achieved by recrystallization from an appropriate solvent.
Self-Validating System:
The integrity of this protocol is validated by the distinct physicochemical properties of the resulting 1,3,4-thiadiazine product compared to the starting materials. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry can unequivocally confirm the formation of the heterocyclic ring and the absence of starting materials.
III. Visualizing the Genesis: The Core Synthetic Pathway
The fundamental reaction for the discovery of the 1,3,4-thiadiazine ring system can be visualized as a two-step process: initial condensation followed by intramolecular cyclization.
Caption: Foundational synthesis of the 1,3,4-thiadiazine ring.
IV. Mechanistic Insights: The Rationale Behind Ring Formation
The formation of the 1,3,4-thiadiazine ring from an α-haloketone and a thiosemicarbazide is a well-orchestrated sequence of nucleophilic attacks and cyclization. Understanding this mechanism is crucial for optimizing reaction conditions and for designing novel synthetic routes.
The reaction is believed to proceed through the initial formation of a thiosemicarbazone intermediate. This is followed by an intramolecular nucleophilic attack of the sulfur atom on the carbon bearing the halogen, leading to the displacement of the halide and the formation of the six-membered ring.
Caption: Mechanistic pathway of 1,3,4-thiadiazine formation.
V. Evolution of a Scaffold: Modern Synthetic Approaches
While the foundational synthesis remains a valuable tool, the quest for higher yields, greater diversity, and more environmentally friendly processes has led to the development of numerous alternative and improved synthetic strategies for the 1,3,4-thiadiazine ring system.
Summary of Key Synthetic Advancements
| Method | Key Reagents/Conditions | Advantages |
| Microwave-Assisted Synthesis | Microwave irradiation | Reduced reaction times, improved yields, cleaner reactions |
| Solid-Phase Synthesis | Polymer-supported reagents | Facile purification, potential for combinatorial library synthesis |
| Multi-component Reactions | One-pot reactions with multiple starting materials | Increased efficiency, atom economy, rapid access to diverse structures |
| Catalytic Methods | Use of acid or base catalysts | Enhanced reaction rates, milder reaction conditions |
An Improved Workflow: Microwave-Assisted Organic Synthesis (MAOS)
The application of microwave irradiation has revolutionized many areas of organic synthesis, and the preparation of 1,3,4-thiadiazines is no exception. This technique offers significant advantages over conventional heating methods.
Caption: Workflow for microwave-assisted 1,3,4-thiadiazine synthesis.
VI. Concluding Remarks and Future Perspectives
The discovery of the 1,3,4-thiadiazine ring system, born from a fundamental understanding of the reactivity of α-haloketones and thiosemicarbazides, has paved the way for the development of a vast library of compounds with significant therapeutic potential. From its humble beginnings in the mid-20th century, the synthesis of this privileged scaffold has evolved, driven by the relentless pursuit of efficiency, diversity, and sustainability. As our understanding of disease pathways deepens and our synthetic toolkit expands, the 1,3,4-thiadiazine ring system is poised to remain a central focus of research in medicinal chemistry and drug discovery for years to come. The historical journey of its discovery serves as a testament to the power of fundamental organic chemistry in unlocking novel molecular architectures with the potential to improve human health.
References
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Wardakhan, W. W. (2006). Novel synthesis of 1,3,4-thiadiazine derivatives and their cycloaddition reactions. Archiv der Pharmazie, 339(11), 608-615. [Link]
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Methodological & Application
Application Note: Selective One-Pot Synthesis of 2-Amino-5-phenyl-1,3,4-thiadiazine
This Application Note is designed to provide a rigorous, field-validated guide for the specific synthesis of 2-amino-5-phenyl-1,3,4-thiadiazine .
Scientific Warning: A significant portion of the literature confuses this 6-membered heterocycle with its 5-membered isomer, 2-amino-4-phenylthiazole . The protocols below are engineered to selectively favor the thiadiazine ring expansion over the thiazole contraction.
Part 1: Executive Summary & Mechanistic Logic
The synthesis of 2-amino-5-phenyl-1,3,4-thiadiazine involves the condensation of
The Critical Bifurcation Point: The reaction outcome is strictly controlled by solvent acidity and temperature.
-
Path A (Target): In neutral, anhydrous ethanol, S-alkylation occurs first, followed by a 6-endo-trig cyclization to form the 1,3,4-thiadiazine .
-
Path B (Avoid): In the presence of strong acid (HCl) or aqueous media, the reaction favors the formation of the thermodynamically stable thiazole isomer or the open-chain thiosemicarbazone.
Mechanistic Pathway (DOT Visualization)
The following diagram illustrates the divergent pathways and the specific control points required to secure the thiadiazine product.
Figure 1: Divergent pathways showing the necessity of neutral conditions to favor the 6-membered thiadiazine ring over the 5-membered thiazole.
Part 2: Experimental Protocols
Method A: The Thermodynamic Standard (Reflux)
Recommended for scale-up and high-purity requirements.
This method relies on the solubility difference of the hydrobromide salt of the product. The reaction proceeds through the formation of the intermediate salt, which precipitates directly from the reaction mixture.
Reagents:
-
Phenacyl bromide (10 mmol, 1.99 g)
-
Thiosemicarbazide (10 mmol, 0.91 g)[1]
-
Ethanol, Absolute (anhydrous, 30 mL)
-
Sodium Acetate (for neutralization, optional)
Protocol Steps:
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of thiosemicarbazide in 20 mL of warm absolute ethanol.
-
Addition: Dissolve 10 mmol of phenacyl bromide in 10 mL of absolute ethanol and add it dropwise to the stirring thiosemicarbazide solution.
-
Note: The reaction is exothermic. Maintain temperature below 40°C during addition to prevent local overheating and side-product formation.
-
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 2 to 4 hours .
-
Checkpoint: The solution will initially turn clear, followed by the gradual precipitation of a white/pale yellow solid (the HBr salt).
-
-
Isolation (Salt Form): Cool the reaction mixture to room temperature and then to 0°C in an ice bath. Filter the precipitate under vacuum.[1] Wash the cake with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL).
-
Yield: Expect 80-90% of the thiadiazinium bromide salt.
-
-
Neutralization (Free Base): Suspend the salt in 20 mL of water. Slowly add 10% aqueous sodium acetate or ammonia solution with stirring until pH ~8. The solid will convert to the free base. Filter, wash with water, and dry.
-
Recrystallization: Recrystallize from hot ethanol to obtain white needles.
Method B: Microwave-Assisted Green Synthesis
Recommended for library generation and rapid screening.
Parameters:
-
Power: 300 W (variable mode)
-
Temperature: 80°C
-
Time: 10–15 minutes
Protocol Steps:
-
Mix 1 mmol of phenacyl bromide and 1 mmol of thiosemicarbazide in 2 mL of ethanol in a microwave-safe vial.
-
Irradiate at 80°C for 12 minutes.
-
Cool the vial.[1] The product often precipitates immediately.
-
If no precipitate forms, pour the mixture into crushed ice (10 g) and neutralize with sodium acetate.
-
Filter and dry.
Part 3: Data Analysis & Validation
Quantitative Comparison of Methods
| Metric | Method A (Reflux) | Method B (Microwave) |
| Reaction Time | 2–4 Hours | 10–15 Minutes |
| Yield (Isolated) | 85–92% | 88–95% |
| Purity (Crude) | High (>95%) | Moderate (>90%) |
| Solvent Usage | 30 mL/g | 2 mL/g |
| Scalability | Excellent | Limited by vessel size |
Characterization & Troubleshooting (Self-Validation)
To ensure you have synthesized the thiadiazine and not the thiazole, check the NMR signals carefully.
Spectral Signature (DMSO-d6):
-
1,3,4-Thiadiazine (Target):
- 3.8–4.2 ppm (2H, s): Characteristic singlet for the -CH2- group within the thiadiazine ring (C-6 position). This signal is absent in the thiazole.
- 7.0–8.0 ppm: Aromatic protons.
-
~7.5 ppm (2H, s): Amino group (
).
-
Thiazole (Impurity):
- ~6.9–7.2 ppm (1H, s): Characteristic singlet for the =CH- proton on the thiazole ring (C-5 position).
-
Absence of CH2 singlet: If you see a CH singlet instead of a CH2 singlet, you have the thiazole.
Troubleshooting Table:
| Observation | Diagnosis | Corrective Action |
| Product mp is ~150°C | Likely Thiazole isomer. | Check pH. Ensure no acid catalyst was used. Use absolute ethanol. |
| Product mp is >200°C | Likely Thiadiazine (Target). | Confirm with NMR (look for CH2 peak). |
| Low Yield / Sticky Oil | Incomplete cyclization. | Extend reflux time. Ensure phenacyl bromide is fresh (not hydrolyzed). |
| Yellow/Orange Color | Oxidation or impurities. | Recrystallize from Ethanol/Activated Charcoal. |
Part 4: References
-
Pfeiffer, W. D., et al. (2014). "Cyclization of 4-Phenylthiosemicarbazide with Phenacylbromide Revisited. Formation of 1,3,4-Thiadiazines and of Isomeric 1,3-Thiazoles." Journal of Heterocyclic Chemistry.
-
Key Insight: Defines the critical solvent conditions distinguishing thiadiazine from thiazole.
-
-
Shchegolkov, E. V., et al. (2013). "Fluorinated 2-amino-5-phenyl-1,3,4-thiadiazines: synthesis and structures." Russian Chemical Bulletin.
-
Key Insight: Confirms the existence and stability of the 6-membered ring under neutral ethanol conditions.
-
-
Al-Zaydi, K. M. (2010). "Microwave assisted synthesis of some new 1,3,4-thiadiazine derivatives." Molecules.
-
Key Insight: Validates the microwave protocol for rapid library synthesis.
-
-
PubChem Compound Summary. "2-Amino-5-phenyl-1,3,4-thiadiazole" (Note: Often mislabeled, used here for precursor verification).
Sources
functionalization of the amino group in 5-phenyl-6H-1,3,4-thiadiazin-2-amine
An in-depth guide to the chemical modification of 5-phenyl-6H-1,3,4-thiadiazin-2-amine, a crucial scaffold in modern medicinal chemistry. This document provides researchers, scientists, and drug development professionals with detailed protocols and the underlying scientific principles for the functionalization of its primary amino group.
Introduction: The Strategic Value of the 2-Amino-1,3,4-Thiadiazine Scaffold
The 1,3,4-thiadiazole ring and its derivatives are cornerstones in the development of novel therapeutic agents, demonstrating a vast array of pharmacological activities including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][2][3][4][5] The related 6H-1,3,4-thiadiazine scaffold, while less explored, presents a unique three-dimensional structure that offers new avenues for molecular design. The 2-amino group on these heterocycles is a particularly valuable synthetic handle. Its functionalization allows for the systematic modification of a molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity. These modifications are critical for optimizing pharmacokinetics and pharmacodynamics, enabling the transformation of a promising hit compound into a viable drug candidate.
This guide focuses on the primary functionalization reactions of the exocyclic amino group of this compound. While literature directly pertaining to this specific thiadiazine is emerging, the protocols and principles are largely extrapolated from the extensively documented chemistry of the analogous 2-amino-1,3,4-thiadiazole core.[6][7] The nucleophilicity of the amino group in both systems provides a reliable platform for derivatization through acylation, sulfonylation, and imination (Schiff base formation).
Section 1: Acylation of the 2-Amino Group
Acylation introduces an acyl group (R-C=O) onto the nitrogen atom, forming a stable amide linkage. This transformation is fundamental in medicinal chemistry for altering a compound's polarity and introducing new points for molecular recognition with biological targets. The reaction is typically achieved by treating the parent amine with an acylating agent, such as an acyl chloride or anhydride, in the presence of a base.
Causality Behind Experimental Choices:
-
Acylating Agent: Acyl chlorides are highly reactive and often preferred for efficient conversion. Carboxylic anhydrides are a milder alternative.
-
Solvent: An inert aprotic solvent like Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) is used to dissolve the reactants without participating in the reaction.
-
Base: A non-nucleophilic base, such as pyridine or triethylamine (TEA), is crucial. It serves two purposes: to deprotonate the amino group, increasing its nucleophilicity, and to scavenge the HCl byproduct generated when using acyl chlorides, driving the reaction to completion.
Experimental Workflow: Acylation
Caption: General workflow for the acylation of 2-amino-thiadiazine.
Protocol 1: Synthesis of N-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)acetamide
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol).
-
Base Addition: Add triethylamine (1.5 eq) to the solution and stir under an inert atmosphere (N2 or Ar).
-
Reaction Initiation: Cool the mixture to 0 °C using an ice bath. Add acetyl chloride (1.2 eq) dropwise over 5 minutes.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by slowly adding 20 mL of water. Transfer the mixture to a separatory funnel, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from ethanol or column chromatography on silica gel.
| Parameter | Reagent/Condition | Rationale |
| Starting Material | This compound | Nucleophile |
| Acylating Agent | Acetyl Chloride | Electrophile for amide formation |
| Base | Triethylamine (TEA) | Acid scavenger, enhances nucleophilicity |
| Solvent | Dichloromethane (DCM) | Inert, aprotic solvent |
| Temperature | 0 °C to Room Temperature | Controls initial reactivity |
| Typical Yield | 75-90% | Varies with substrate and purity |
Section 2: Sulfonylation of the 2-Amino Group
Sulfonylation results in the formation of a sulfonamide, a key functional group in many clinically approved drugs. Sulfonamides are often more stable to hydrolysis than amides and can act as transition-state analogues or bioisosteres for other functional groups. The synthesis is analogous to acylation, employing a sulfonyl chloride as the electrophile.
Causality Behind Experimental Choices:
-
Sulfonylating Agent: Arylsulfonyl chlorides (e.g., p-toluenesulfonyl chloride, benzenesulfonyl chloride) are common reagents that impart significant structural changes.
-
Catalyst/Base: Pyridine is an excellent choice as it functions as both the base and a nucleophilic catalyst, activating the sulfonyl chloride towards attack.
Reaction Scheme: Sulfonylation
Caption: Synthesis of sulfonamides from 2-amino-thiadiazine.
Protocol 2: Synthesis of 4-methyl-N-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)benzenesulfonamide
-
Preparation: Dissolve this compound (1.0 eq) in anhydrous pyridine (15 mL/mmol).
-
Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add p-toluenesulfonyl chloride (TsCl, 1.1 eq) portion-wise, ensuring the temperature does not exceed 5 °C.
-
Reaction Progression: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight (approx. 12 hours).
-
Workup: Pour the reaction mixture into ice-cold water (50 mL). A precipitate will form.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol. Dry the product under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system like ethanol/water.
| Parameter | Reagent/Condition | Rationale |
| Starting Material | This compound | Nucleophile |
| Sulfonylating Agent | p-Toluenesulfonyl Chloride (TsCl) | Electrophile for sulfonamide formation |
| Base/Solvent | Pyridine | Acid scavenger and catalyst |
| Temperature | 0 °C to Room Temperature | Controls reactivity |
| Typical Yield | 70-85% | Dependent on substrate purity |
Section 3: Schiff Base Formation (Imination)
The reaction of the primary amino group with an aldehyde or ketone yields a Schiff base (or imine), characterized by a carbon-nitrogen double bond. This reaction is often reversible and acid-catalyzed. Schiff bases are versatile intermediates that can be reduced to form stable secondary amines or used as ligands in coordination chemistry.[8][9]
Causality Behind Experimental Choices:
-
Carbonyl Compound: Aromatic aldehydes are highly reactive and commonly used.[8][9] The choice of aldehyde directly introduces a new substituent into the final molecule.
-
Solvent: A solvent that allows for the azeotropic removal of water, such as ethanol or methanol, is used to drive the equilibrium towards the product.
-
Catalyst: A catalytic amount of a protic acid (e.g., glacial acetic acid) is required to activate the carbonyl group, making it more electrophilic, and to facilitate the dehydration step.[9]
Logical Relationship: Schiff Base Formation
Caption: Key steps in the acid-catalyzed formation of a Schiff base.
Protocol 3: Synthesis of (E)-N-benzylidene-5-phenyl-6H-1,3,4-thiadiazin-2-amine
-
Preparation: In a flask equipped with a reflux condenser, dissolve this compound (1.0 eq) and benzaldehyde (1.1 eq) in absolute ethanol (20 mL/mmol).
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture.
-
Reaction: Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction by TLC.
-
Workup: After completion, cool the reaction mixture to room temperature. The product often crystallizes out of the solution.
-
Purification: Collect the crystalline product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted aldehyde. Dry the purified Schiff base in a vacuum oven.
| Parameter | Reagent/Condition | Rationale |
| Starting Material | This compound | Nucleophilic amine component |
| Carbonyl Source | Benzaldehyde | Electrophilic aldehyde component |
| Catalyst | Glacial Acetic Acid | Activates carbonyl, facilitates dehydration |
| Solvent | Absolute Ethanol | Reactant solvent, allows for reflux |
| Typical Yield | 80-95% | Generally high-yielding for aromatic aldehydes |
Section 4: Characterization of Functionalized Products
Confirmation of successful functionalization is achieved through standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The disappearance of the characteristic NH2 proton signal and the appearance of a new NH signal (for amides and sulfonamides) at a different chemical shift is a key indicator. New signals corresponding to the added acyl, sulfonyl, or benzylidene group will also be present.
-
Infrared (IR) Spectroscopy: Successful acylation is confirmed by the appearance of a strong amide C=O stretching band (around 1650-1680 cm⁻¹). Sulfonylation is indicated by characteristic S=O stretching bands (around 1350 and 1160 cm⁻¹). Schiff base formation is shown by a C=N stretch (around 1600-1650 cm⁻¹).
-
Mass Spectrometry (MS): Provides the molecular weight of the new derivative, confirming the addition of the functional group.
Conclusion
The 2-amino group of this compound is a robust and versatile handle for chemical elaboration. The protocols for acylation, sulfonylation, and Schiff base formation outlined in this guide provide a reliable foundation for creating diverse libraries of novel compounds. These derivatization strategies are essential tools for medicinal chemists aiming to fine-tune the biological activity and pharmacokinetic profiles of this promising heterocyclic scaffold.
References
-
Chen, H., et al. (2021). Optimized POCl3-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents. RSC Advances. Available at: [Link]
-
Gontrani, L., et al. (2022). Identification of 2-Aminoacyl-1,3,4-thiadiazoles as Prostaglandin E2 and Leukotriene Biosynthesis Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Yang, S.-J., et al. (2013). Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate. The Journal of Organic Chemistry. Available at: [Link]
-
Gong, Y.-D., et al. (2012). Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate. ACS Publications. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2018). Synthesis, biological and molecular modelling for 1,3,4-thiadiazole sulfonyl thioureas: bacterial and fungal activity. RSC Advances. Available at: [Link]
-
Shaygan, H., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules. Available at: [Link]
-
Siddiqui, N., et al. (2016). Recent Update on 1,3,4-Thiadiazole Derivatives: As Anticonvulsant Agents. American Research Journals. Available at: [Link]
-
Kumar, D., et al. (2024). Emerging synthetic Strategies and Pharmacological Insights of 1,3,4-Thiadiazole Derivatives: A Comprehensive Review. Journal of Molecular Structure. Available at: [Link]
-
Jain, A. K., et al. (2011). Synthesis of Schiff bases of 2-amino-5-aryl-1, 3,4-thiadiazole And its Analgesic, Anti-inflammatory, Anti-Bacterial and Anti-tubercular Activity. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
-
Shaik, A., et al. (2023). Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative. SAR Publication. Available at: [Link]
- Asfan, M. (n.d.). 1,3,4-Thiadiazole and its derivatives continue to be of a great interest to a large number of researchers owing to their diverse biological activities.
-
Farghaly, A.-R., et al. (2024). Review on Synthetic Strategies for 1,3,4-Thiadiazines and its Biological Activity. Biointerface Research in Applied Chemistry. Available at: [Link]
-
Serban, G., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. International Journal of Nanomedicine. Available at: [Link]
-
Patel, D., et al. (2012). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry. Available at: [Link]
-
Szeliga, J., et al. (2024). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules. Available at: [Link]
-
Gür, M., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances. Available at: [Link]
-
Jawad, N. M., & Narren, S. F. (2020). Synthesis and Characterization of Based on Some New Schiff base from 5-styryl-2-amino-1,3,4-thiadiazole. International Journal of Drug Delivery Technology. Available at: [Link]
-
Anonymous. (n.d.). The reaction for 1,3,4-thiadiazol-2-amine derivatives synthesis. ResearchGate. Available at: [Link]
-
Roman, G. (n.d.). SCHIFF BASES AND TRIAZOLOTHIADIAZINES DERIVED FROM A THIOPHENE-SUBSTITUTED 4-AMINO-3-MERCAPTO-1,2,4-TRIAZOLE. Analele Stiintifice ale Universitatii “Al. I. Cuza” din Iasi. Available at: [Link]
-
Chang, J., et al. (2015). Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C–O/C–S Bond Formation. The Journal of Organic Chemistry. Available at: [Link]
-
Anonymous. (n.d.). Synthesis and Transformations of 2-Amino-1,3,4-thiadiazines. ResearchGate. Available at: [Link]
-
Lown, J. W., & Matsumoto, K. (1971). The rearrangement of 2-amino-1,3,4-thiadiazines to 3-amino-2-thiazolimines. Part 1. The rates of rearrangement of a series of 5-alkyl- and 5-aryl-2-amino-1,3,4-thiadiazines at 30 and 50 °C. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Anonymous. (n.d.). Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. ResearchGate. Available at: [Link]
-
Various Authors. (n.d.). Synthesis of 1,3,4-thiadiazoles. Organic Chemistry Portal. Available at: [Link]
-
Yu, W., & Chang, J. (2015). Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C–O/C–S Bond Formation. Organic Chemistry Portal. Available at: [Link]
-
Serban, G., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Dove Medical Press. Available at: [Link]
Sources
- 1. Optimized POCl<sub>3</sub>-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate [organic-chemistry.org]
- 3. Synthesis, biological and molecular modelling for 1,3,4-thiadiazole sulfonyl thioureas: bacterial and fungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arjonline.org [arjonline.org]
- 5. Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It’s Derivative | SAR Publication [sarpublication.com]
- 6. Identification of 2-Aminoacyl-1,3,4-thiadiazoles as Prostaglandin E2 and Leukotriene Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sphinxsai.com [sphinxsai.com]
- 9. impactfactor.org [impactfactor.org]
Troubleshooting & Optimization
Technical Support Center: Navigating the Solubility Challenges of Thiadiazine Amines in Organic Solvents
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center dedicated to addressing the solubility complexities of thiadiazine amines. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in dissolving these versatile heterocyclic compounds for use in synthesis, screening, and formulation. As a class, thiadiazine amines possess unique physicochemical properties derived from their nitrogen- and sulfur-containing rings and the basic amine functionality. These features, while crucial for their biological activity, often create significant hurdles in achieving desired concentrations in common organic solvents.
This document provides field-proven troubleshooting strategies, detailed experimental protocols, and answers to frequently asked questions to help you overcome these challenges, ensuring the accuracy and reproducibility of your experimental outcomes.
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Problem 1: My thiadiazine amine derivative is insoluble in common non-polar and moderately polar aprotic solvents like hexane, toluene, and dichloromethane (DCM).
-
Question: Why is my compound not dissolving, and what should be my next step?
-
Answer: This is a common observation rooted in the fundamental principle of "like dissolves like." Thiadiazine amines are inherently polar molecules.[1][2] The presence of the heteroaromatic thiadiazole ring, coupled with the hydrogen-bonding capability of the amine group (-NH2), results in a high affinity for polar environments.[1] Non-polar solvents like hexane and toluene lack the ability to form favorable interactions (like hydrogen bonds or strong dipole-dipole interactions) to overcome the compound's crystal lattice energy.
Causality: The energy required to break apart the solid-state crystal of your compound is greater than the energy gained from its interaction with a non-polar solvent.
Recommended Action: Your immediate next step should be to transition to more polar organic solvents. A systematic screening using polar aprotic and polar protic solvents is advised.
Problem 2: The compound dissolves perfectly in my DMSO stock, but precipitates immediately when I dilute it into my reaction mixture, which uses a solvent like THF or 2-MeTHF.
-
Question: What is causing this "crashing out," and how can I prevent it?
-
Answer: You are experiencing precipitation upon dilution, a frequent issue when a compound is highly soluble in a strong solvent like Dimethyl Sulfoxide (DMSO) but poorly soluble in the bulk medium of the experiment.[3][4] The final concentration of your compound in the reaction mixture exceeds its solubility limit in that specific solvent system, even if the overall DMSO concentration is low (e.g., <1%).
Causality: The solvent environment is no longer dominated by the highly polar DMSO, and the weaker solvent (THF) cannot maintain the dissolution of the thiadiazine amine.
Recommended Actions:
-
Use a Co-solvent: Prepare your stock solution in a mixture of DMSO and a miscible co-solvent that is more compatible with your reaction medium, such as N-Methyl-2-pyrrolidone (NMP) or ethanol.[3][5] This can create a more favorable intermediate polarity.
-
Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.[3] This gradual change in the solvent environment can sometimes prevent the compound from precipitating.
-
Increase Temperature: Gently warming the reaction mixture (if thermally permissible for your reactants) during the addition of the stock solution can transiently increase solubility and help maintain homogeneity.
-
Problem 3: My experimental results are inconsistent and not reproducible, and I suspect incomplete dissolution is the cause.
-
Question: How can I ensure my thiadiazine amine is fully dissolved to guarantee consistent concentrations?
-
Answer: Inconsistent results are a classic symptom of solubility issues.[3] The actual concentration of the compound in solution may vary between experiments if dissolution is incomplete or if the compound precipitates over time.
Causality: Undissolved microscopic particles mean the effective concentration of your reagent is lower than calculated, leading to variable reaction rates or inaccurate bioassay results.
Recommended Actions for Ensuring Complete Dissolution:
-
Visual Confirmation: Always visually inspect your solutions against a light source to check for any suspended particles.
-
Apply Energy: Use an ultrasonic bath (sonication) to provide mechanical energy that helps break down the crystal lattice. Gentle warming can also be effective but must be used cautiously to avoid compound degradation.[3]
-
Allow Sufficient Time: Agitate the mixture for an adequate period (e.g., 15-30 minutes) to ensure it reaches equilibrium solubility.
-
Stability Check: For stock solutions stored over time, re-verify for any precipitation before each use, as temperature fluctuations in the lab can cause previously dissolved compounds to fall out of solution.[5]
-
Problem 4: Even in polar solvents like methanol or acetonitrile, my compound's solubility is too low for my needs.
-
Question: Are there more advanced methods to significantly enhance the solubility of a stubborn thiadiazine amine?
-
Answer: Yes. When standard solvent choices are insufficient, chemical modification or advanced formulation techniques are necessary. For amine-containing compounds, leveraging their basicity is a powerful strategy.
Causality: The neutral form of the amine may still have strong intermolecular interactions in its crystal form that even polar solvents struggle to overcome. Converting it to a salt introduces ionic character, which is highly favored by polar solvents.
Recommended Advanced Strategies:
-
pH Adjustment/Salt Formation: The most effective strategy for basic compounds like thiadiazine amines is to form a salt.[5][6] By adding a stoichiometric amount of an acid (e.g., HCl, methanesulfonic acid, or even acetic acid), you protonate the basic amine group.[7] The resulting ammonium salt is an ionic species with drastically increased solubility in polar protic solvents. This is a cornerstone of pharmaceutical formulation.[5][8]
-
Use of Stronger, Less Common Solvents: Solvents like N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or glycols can be excellent choices for poorly soluble compounds.[9] However, their high boiling points can complicate product isolation.
-
Formulation with Solubilizing Excipients: For biological assays, agents like cyclodextrins can be used to encapsulate the hydrophobic parts of the molecule, increasing its apparent aqueous solubility.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the key molecular features of thiadiazine amines that govern their solubility in organic solvents?
A1: The solubility behavior is a direct consequence of their molecular structure:
-
The Thiadiazine Ring: This heterocyclic ring contains both sulfur and nitrogen atoms, making it polar and capable of engaging in dipole-dipole interactions. The aromatic nature of some thiadiazoles contributes to a planar structure, which can lead to strong crystal lattice packing, thereby reducing solubility.[3]
-
The Amine Group (-NH2): This is a critical functional group. It is a hydrogen bond donor and acceptor, which strongly favors interactions with polar protic solvents (like alcohols) and polar aprotic solvents with hydrogen bond accepting capabilities (like DMSO and DMF).[1]
-
Substituents on the Ring: The nature of other chemical groups attached to the thiadiazine core has a profound impact. Lipophilic or hydrophobic substituents, such as phenyl or long alkyl chains, will significantly decrease solubility in polar solvents but may increase it in less polar ones like DCM or THF.[3][10] Conversely, adding polar functional groups (e.g., -OH, -COOH) will enhance solubility in polar media.
Q2: How should I perform a systematic solvent screening for a new thiadiazine amine derivative?
A2: A systematic approach saves time and resources. The goal is to test a range of solvents with varying polarities. A detailed protocol is provided in the "Experimental Protocols" section below. The general workflow is to measure the amount of compound that can be dissolved in a fixed volume of solvent at a controlled temperature.
Q3: Is it safe to use heat to improve solubility? What are the potential risks?
A3: Increasing the temperature will generally increase the solubility of a solid in a liquid.[1][2] This is a valid and useful technique. However, it comes with risks:
-
Thermal Degradation: Heterocyclic compounds can be thermally labile. Excessive heat can cause decomposition, leading to impure solutions and failed experiments. It is crucial to first determine the thermal stability of your compound (e.g., via a melting point or TGA analysis).
-
Safety Hazards: Heating flammable organic solvents requires proper safety precautions, including working in a fume hood and avoiding open flames.
Always start with gentle warming (e.g., 40-50 °C) and monitor for any color changes that might indicate degradation.
Q4: What is a co-solvent, and how do I rationally choose one?
A4: A co-solvent is a water-miscible (or primary-solvent-miscible) organic solvent used in combination with the main solvent to increase the solubility of a poorly soluble compound.[9] The co-solvent system creates a new solvent environment with an intermediate polarity that can be more favorable for dissolution.[11]
Choosing a Co-solvent:
-
Miscibility: The co-solvent must be fully miscible with your primary solvent.
-
Polarity Matching: The goal is to adjust the polarity of the bulk solvent to be closer to that of your solute. For dissolving a polar thiadiazine amine in a moderately polar medium, a highly polar co-solvent like DMSO, DMF, or NMP is often used to "boost" the overall polarity of the system.
-
Inertness: The co-solvent must not react with your compound or other reagents in the experiment.
Common co-solvents for organic reactions include DMSO, DMF, NMP, ethanol, and propylene glycol.[9]
Data Presentation
Table 1: General Solubility Profile of Thiadiazine Amines in Common Organic Solvents
| Solvent Class | Example Solvents | Polarity Index | Expected Solubility of Thiadiazine Amines | Rationale & Comments |
| Non-Polar | Hexane, Toluene | 0.1 - 2.4 | Very Poor / Insoluble | Lacks favorable interactions to overcome crystal lattice energy. "Like dissolves like" principle.[2][12] |
| Aprotic, Low Polarity | Dichloromethane (DCM), Diethyl Ether | 2.8 - 3.4 | Poor to Sparingly Soluble | May dissolve derivatives with significant non-polar substituents. Generally insufficient for the parent scaffolds. |
| Aprotic, Polar | Tetrahydrofuran (THF), Acetone | 4.0 - 5.1 | Sparingly to Moderately Soluble | Can be effective, but solubility limits are often reached quickly. Good for some reaction media. |
| Protic, Polar | Ethanol, Methanol | 5.2 - 6.6 | Moderately Soluble | Hydrogen bonding with the amine group enhances solubility.[1] Often a good starting point. |
| Aprotic, Highly Polar | DMSO, DMF, Acetonitrile, NMP | 6.1 - 7.2 | Highly Soluble to Freely Soluble | Excellent solvents for creating concentrated stock solutions due to strong dipole interactions and H-bond accepting ability.[2] |
| Protic, Acidic | Acetic Acid | 6.2 | Highly Soluble | Acts as both a polar protic solvent and an acid, protonating the amine to form a highly soluble acetate salt.[7] |
Experimental Protocols & Visualizations
Protocol 1: Systematic Solvent Screening for a Novel Thiadiazine Amine
Objective: To determine the approximate solubility of a thiadiazine amine in a range of organic solvents.
Methodology:
-
Preparation: Dispense a pre-weighed amount (e.g., 5 mg) of the thiadiazine amine into separate, labeled 1.5 mL glass vials.
-
Solvent Addition: To the first vial, add the first solvent (e.g., Methanol) in small, precise increments (e.g., 50 µL) using a calibrated micropipette.
-
Agitation: After each addition, cap the vial and vortex/agitate vigorously for 1-2 minutes. Allow the vial to stand for 5 minutes.
-
Observation: Visually inspect for complete dissolution. If the solid is fully dissolved, record the total volume of solvent added. The approximate solubility is (5 mg / total volume in mL).
-
Iteration: If the solid is not dissolved, continue adding solvent in 50 µL increments, agitating after each addition, until the solid dissolves or a maximum volume (e.g., 1 mL) is reached.
-
Testing Range: Repeat this process for a panel of solvents covering a range of polarities (e.g., Toluene, DCM, THF, Acetone, Ethanol, Methanol, Acetonitrile, DMSO).
-
Data Analysis: Report the results as mg/mL or estimate as "Insoluble" (< 1 mg/mL), "Sparingly Soluble" (1-10 mg/mL), "Soluble" (10-50 mg/mL), or "Freely Soluble" (>50 mg/mL).
Diagram 1: Troubleshooting Workflow for Solubility Issues
Caption: A logical workflow for troubleshooting common solubility problems.
Protocol 2: Preparation of a Thiadiazine Amine Hydrochloride (HCl) Salt
Objective: To convert a poorly soluble free-base thiadiazine amine into its more soluble hydrochloride salt.
Methodology:
-
Dissolution of Free Base: Dissolve the thiadiazine amine (1.0 equivalent) in a suitable organic solvent in which it is at least sparingly soluble (e.g., methanol or a mixture of DCM/methanol).
-
Acid Addition: While stirring the solution, slowly add a solution of HCl in an organic solvent (e.g., 2 M HCl in diethyl ether or acetyl chloride in methanol) dropwise. Use a stoichiometric amount (1.0 to 1.1 equivalents) of HCl.
-
Precipitation: The hydrochloride salt will often precipitate from the solution as a crystalline solid upon addition of the acid or after adding a less polar anti-solvent (like diethyl ether).
-
Isolation: Collect the precipitated salt by vacuum filtration.
-
Washing: Wash the solid on the filter with a small amount of a non-polar solvent (e.g., cold diethyl ether) to remove any unreacted starting material or excess acid.
-
Drying: Dry the resulting salt under vacuum.
-
Solubility Test: Test the solubility of the newly formed salt in polar solvents (e.g., water, methanol). A significant increase in solubility is expected.
Diagram 2: Principle of Salt Formation to Enhance Solubility
Caption: Chemical conversion of a neutral amine to a soluble ionic salt.
References
-
Solubility of Things. 1,3,4-thiadiazol-2-amine | Solubility of Things. Available at: [Link]
-
Surov, A. O., Bui, C. T., Volkova, T. V., Proshin, A. N., & Perlovich, G. L. (2015). The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes. Physical Chemistry Chemical Physics, 17(35), 23296-23307. Available at: [Link]
-
RSC Publishing. (2015). The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes. Available at: [Link]
-
Volkova, T. V., Terekhova, I. V., Silyukov, O. I., Proshin, A. N., Bauer-Brandl, A., & Perlovich, G. L. (2017). Towards the rational design of novel drugs based on solubility, partitioning/distribution, biomimetic permeability and biological activity exemplified by 1,2,4-thiadiazole derivatives. RSC Advances, 7(1), 1-11. Available at: [Link]
-
University of Rochester, Department of Chemistry. Workup: Amines. Available at: [Link]
-
ResearchGate. (2025). The effect of different polymers on the solubility, permeability and distribution of poor soluble 1,2,4-thiadiazole derivative | Request PDF. Available at: [Link]
-
Pérez-Silanes, S., et al. (2011). Thiadiazine Derivatives as Antiprotozoal New Drugs. Molecules, 16(3), 2246-2268. Available at: [Link]
-
ISRES. (2021). 174 Thiadiazoles and Their Properties. Available at: [Link]
-
Journal of Research in Chemistry. Benzothiadiazines in modern drug discovery: Structural insights and therapeutic applications. Available at: [Link]
-
Solubility of Things. 2-Amino-5-methylthio-1,3,4-thiadiazole | Solubility of Things. Available at: [Link]
-
ResearchGate. (2021). Aqueous solubility of the 1,3,4-thiadiazole derivatives 2a-f and 3a-e... Available at: [Link]
-
IJCRT.org. STUDIES IN CHEMISTRY OF THIAZINE CONTAINING BIOACTIVE HETEROCYCLIC COMPOUNDS: A REVIEW. Available at: [Link]
-
ResearchGate. (2025). (PDF) Thiadiazines, N,N-Heterocycles of Biological Relevance. Available at: [Link]
-
Auctores. (2023). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Available at: [Link]
-
Suárez, M., et al. (2012). Thiadiazines, N,N-Heterocycles of Biological Relevance. Molecules, 17(7), 7612-7624. Available at: [Link]
-
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Available at: [Link]
-
ResearchGate. (2017). Techniques to improve the solubility of poorly soluble drugs. Available at: [Link]
-
International Journal of Pharmaceutical and Chemical Sciences. Strategies for improving hydrophobic drugs solubility and bioavailability. Available at: [Link]
-
ResearchGate. (2025). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Available at: [Link]
-
Zhang, Y., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(7), 2959-2980. Available at: [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Available at: [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Available at: [Link]
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- 10. The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
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- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Amino-5-Phenyl-1,3,4-Thiadiazine via Column Chromatography
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of 2-amino-5-phenyl-1,3,4-thiadiazine and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of purifying this important class of heterocyclic compounds using column chromatography. Our approach is built on a foundation of practical, field-proven insights to help you troubleshoot common issues and optimize your separation protocols.
A Note on Analogs: While this guide focuses on the 1,3,4-thiadiazine scaffold, much of the existing literature and common laboratory practice involves the closely related 5-membered ring analog, 2-amino-5-phenyl-1,3,4-thiadiazole.[1][2][3] Due to the shared functionalities—a basic amino group, a phenyl ring, and a polar N,S-containing heterocycle—the chromatographic principles and troubleshooting strategies are highly transferable. The guidance provided here is applicable to both systems, with the understanding that empirical optimization for your specific compound is always paramount.
Frequently Asked Questions (FAQs)
This section addresses high-level questions and provides immediate, actionable advice for common challenges encountered during the purification process.
Q1: What is the best stationary phase for purifying 2-amino-5-phenyl-1,3,4-thiadiazine?
A1: For a polar, basic compound like 2-amino-5-phenyl-1,3,4-thiadiazine, silica gel is the most common and effective stationary phase for normal-phase column chromatography.[4][5] Its polar surface interacts well with the polar functional groups of the thiadiazine. Alumina can also be used, particularly if your compound shows instability on the acidic surface of silica gel.[5][6]
Q2: My compound is streaking badly or not moving off the baseline during TLC analysis. What's wrong?
A2: This is a classic sign of strong interaction with the stationary phase, which is very common for basic amines on acidic silica gel.[7] The primary amino group can be protonated by the acidic silanol groups on the silica surface, causing it to bind too tightly.
Solution: Add a small amount of a basic modifier to your mobile phase. A concentration of 0.5-1% triethylamine (TEA) or a few drops of ammonium hydroxide in your polar solvent (e.g., methanol) will neutralize the acidic sites on the silica, leading to symmetrical spots and predictable elution.[7][8]
Q3: I have a poor yield after column chromatography. Where could my product have gone?
A3: Low recovery can stem from several factors:
-
Irreversible Adsorption: The compound may have bound irreversibly to the silica gel, especially if no basic modifier was used.
-
Decomposition: Some heterocyclic compounds can be sensitive to the acidic nature of silica gel and may degrade during the long exposure time of a column run.[6] A quick stability test on a TLC plate can help diagnose this.[7]
-
Co-elution: The compound may have eluted with an impurity, leading to the discarding of mixed fractions. Re-analyzing your fractions is crucial.
-
Elution with a Very Polar Solvent: The compound may require a much more polar solvent system than anticipated to elute. If you stopped the column too early, the compound might still be on it. Try flushing the column with a highly polar solvent like 10% methanol in dichloromethane to see if the compound elutes.[9]
Q4: How do I choose the right starting solvent system for my column?
A4: The ideal solvent system is determined using Thin-Layer Chromatography (TLC).[9] The goal is to find a solvent mixture that provides a retention factor (Rf) of 0.2-0.4 for your target compound.[8] This Rf range typically ensures that the compound will bind to the column effectively without requiring excessively large volumes of solvent to elute, providing the best chance for separation from impurities.[7]
Troubleshooting and Optimization Guide
This section provides a deeper dive into specific experimental problems and their corresponding solutions.
Table 1: Troubleshooting Common TLC and Column Chromatography Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Compound runs with the solvent front (Rf ≈ 1) | The mobile phase is too polar. | Decrease the polarity of the mobile phase (e.g., increase the hexane ratio in a hexane/ethyl acetate system).[8] |
| Compound remains at the baseline (Rf ≈ 0) | The mobile phase is not polar enough. | Increase the polarity of the mobile phase (e.g., add more ethyl acetate or methanol). For very polar compounds, consider a dichloromethane/methanol system.[7] |
| Spots are streaked or tailing | Strong analyte-stationary phase interaction (acid-base). | Add 0.5-1% triethylamine (TEA) or a small amount of ammonia to the mobile phase to improve peak shape.[7] |
| Poor separation of spots (co-elution) | The chosen solvent system lacks selectivity for the compounds. | Try a different solvent system. For example, if hexane/ethyl acetate fails, try dichloromethane/methanol. The different solvent properties can alter the elution order. |
| All fractions contain a mix of compounds | Column was overloaded with crude material. | Reduce the amount of sample loaded onto the column. A general rule is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight. |
| The compound appears to be decomposing on the column | The compound is sensitive to the acidic silica gel. | Perform a stability test: spot the compound on a TLC plate, wait 30-60 minutes, then elute to check for new spots.[6] If unstable, consider using a less acidic stationary phase like alumina or deactivating the silica gel with TEA.[6] |
| Cracks or channels form in the silica bed | Improper column packing or the column ran dry. | Ensure the column is packed as a uniform slurry and never allow the solvent level to drop below the top of the silica bed.[8] |
Troubleshooting Logic Flow
The following diagram outlines a systematic approach to diagnosing and solving poor separation during column chromatography.
Caption: A decision tree for troubleshooting poor separation results.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the purification workflow.
Protocol 1: TLC Mobile Phase Optimization
Objective: To identify a solvent system that provides an Rf value of 0.2-0.4 for 2-amino-5-phenyl-1,3,4-thiadiazine.
-
Prepare Stock Solution: Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot TLC Plate: Use a capillary tube to spot the solution onto the baseline of a silica gel TLC plate.
-
Develop Plate: Place the plate in a developing chamber containing your test solvent system. Common starting systems include mixtures of hexane and ethyl acetate (e.g., 4:1, 2:1, 1:1) or dichloromethane and methanol (e.g., 99:1, 95:5).
-
Visualize: After the solvent front nears the top, remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp or in an iodine chamber.
-
Analyze and Iterate: Calculate the Rf value. If the Rf is too high, decrease the mobile phase polarity. If it's too low, increase the polarity. If spots are tailing, re-run the best solvent system with 0.5-1% triethylamine added.[7]
Protocol 2: Column Chromatography Purification
Objective: To purify the crude product using the optimized mobile phase.
-
Column Preparation (Slurry Packing):
-
Secure a glass column of appropriate size vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in your initial, least polar mobile phase (e.g., the solvent system giving an Rf of ~0.2).[7] The consistency should be like a milkshake.
-
Pour the slurry into the column. Use a funnel to guide the slurry and tap the column gently to help the silica pack evenly. Open the stopcock to drain some solvent, which helps in uniform packing.
-
Add a final layer of sand on top of the packed silica to prevent disruption during solvent addition. Do not let the column run dry.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane).
-
Add a small amount of silica gel (approx. 2-3 times the weight of your crude product) to this solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of your crude product adsorbed onto silica.
-
Carefully add this powder to the top of the sand layer in your prepared column.
-
-
Elution and Fraction Collection:
-
Carefully add your initial mobile phase to the column.
-
Begin collecting the eluent in numbered test tubes or flasks (fractions).
-
Maintain a constant flow rate. If separation is difficult, a slower flow rate generally improves resolution.
-
If using a gradient, gradually increase the polarity of the mobile phase as the column runs (gradient elution) to elute more polar compounds.[10]
-
-
Analysis and Isolation:
-
Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified 2-amino-5-phenyl-1,3,4-thiadiazine.
-
General Purification Workflow Diagram
Caption: Standard workflow for column chromatography purification.
References
-
Makarov, V. A., et al. (2013). Fluorinated 2-amino-5-phenyl-1,3,4-thiadiazines: Synthesis and structures. Russian Chemical Bulletin, 62(6), 1433-1439. [Link]
-
ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]
-
Abdel-Rahman, R. M., et al. (2020). Synthesis and Chemistry of Some New 2-Amino-5-aryl-1,3,4-thiadiazole Derivatives as Fungicidal Agents. Indian Journal of Heterocyclic Chemistry, 30(1), 41-47. [Link]
-
Rasayan J. Chem. (2018). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. [Link]
-
Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. [Link]
-
Cole-Parmer. (2023). Types of Chromatography Columns. [Link]
-
Agilent Technologies. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases. [Link]
-
University of Colorado Boulder, Organic Chemistry. Column Chromatography. [Link]
-
Reddit. (2024). What type of column chromatography for highly polar compounds?[Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
Phenomenex. (2025). GC Column Troubleshooting Guide. [Link]
-
LCGC International. (2025). LC Troubleshooting Essentials. [Link]
-
Moravek. (2024). Exploring the Different Mobile Phases in HPLC. [Link]
-
Separation Science. (2024). Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. [Link]
-
PubChem. 2-Amino-5-phenyl-1,3,4-thiadiazole. [Link]
- Google Patents. (2014). Method for preparing 2-amino-5-aryl-1,3,4-thiadiazole.
-
Methodical letter. (2020). Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. [Link]
- Google Patents. (1957). Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles.
-
ResearchGate. (2001). Crystalline and Molecular Structure of 2-Amino-5-phenyl-1,3,4-thiadiazole. [Link]
Sources
- 1. connectjournals.com [connectjournals.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. 2-Amino-5-phenyl-1,3,4-thiadiazole | C8H7N3S | CID 219408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chromtech.com [chromtech.com]
- 5. Column Chromatography Guide | Phenomenex [phenomenex.com]
- 6. Chromatography [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
Technical Support Center: Stability & Handling of 5-phenyl-6H-1,3,4-thiadiazin-2-amine
Welcome to the Technical Support Portal. This guide addresses the stability profile of 5-phenyl-6H-1,3,4-thiadiazin-2-amine , a heterocyclic scaffold known for its sensitivity to pH-induced rearrangement. Unlike the more robust five-membered 1,3,4-thiadiazoles, the six-membered 6H-1,3,4-thiadiazine ring is kinetically labile.[1]
This document provides troubleshooting workflows, mechanistic insights, and validated protocols to prevent experimental failure.
Module 1: Diagnostic Workflow
Issue: "My compound is degrading in solution." Action: Use this decision tree to identify the root cause based on your observation.
Figure 1: Diagnostic decision tree for identifying pH-mediated degradation pathways.[1]
Module 2: The "Base-Mediated Contraction" (Critical Alert)
The Problem: Users often assume that because the compound is an amine, it is stable in base.[1] This is incorrect for the 6H-1,3,4-thiadiazine scaffold. In basic conditions (pH > 8), the proton at the C6 position (adjacent to the sulfur and the phenyl ring) becomes acidic.[1] Deprotonation triggers a rapid rearrangement known as ring contraction , leading to the extrusion of sulfur and the formation of a thermodynamically stable pyrazole derivative.
Mechanism:
-
Deprotonation: Base removes the C6-H proton.[1]
-
Episulfide Formation: The resulting carbanion attacks the sulfur.[1]
-
Desulfurization: Sulfur is extruded (often visible as colloidal sulfur or H₂S smell).
-
Product: Formation of 3-phenyl-1H-pyrazole derivatives.
Troubleshooting Table:
| Observation | pH Condition | Root Cause | Corrective Action |
| New HPLC Peak (shorter retention) | Basic (pH > 8) | Transformation to Pyrazole | Acidify immediately to pH 6.0 using 0.1M Formic Acid. |
| Yellow Precipitate / H₂S Odor | Basic (pH > 9) | Sulfur extrusion (Desulfurization) | Irreversible damage. Discard sample. |
| Broadening of UV Spectra | Basic (pH > 8) | Tautomeric shift / Ring opening | Switch to Ammonium Acetate buffer.[1] |
Module 3: Acidic Hydrolysis
The Problem: While more stable in mild acid than in base, strong acidic conditions (pH < 2) promote the hydrolysis of the imine bond (C=N) within the ring.[1]
Mechanism: Protonation of the N4 nitrogen activates the C5 position for nucleophilic attack by water.[1] This reverses the synthesis reaction, cleaving the ring back into 2-bromoacetophenone (or alpha-halo ketone equivalent) and thiosemicarbazide .[1]
Key Indicator:
-
Appearance of acetophenone derivatives in LC-MS (distinctive UV absorption change).
-
Loss of the integral thiadiazine ring signal in NMR.
Module 4: Validated Analytical Protocol
To monitor stability, you cannot use generic gradients. You must use a buffered method to prevent on-column degradation.
Method ID: TDZ-STAB-01 Application: Purity check and kinetic stability monitoring.
1. Chromatographic Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 6.5). Do not use TFA (pH < 2).[1]
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (aromatic) and 310 nm (thiadiazine specific).
2. Gradient Table:
| Time (min) | % A (Buffer) | % B (ACN) | Comment |
| 0.0 | 90 | 10 | Equilibration |
| 10.0 | 10 | 90 | Elution of hydrophobic degradants |
| 12.0 | 10 | 90 | Wash |
| 12.1 | 90 | 10 | Re-equilibration |
3. Sample Preparation (The "Self-Validating" Step):
-
Solvent: Dissolve stock in DMSO . Dilute working standards in Mobile Phase A .
-
Validation Check: Inject a fresh standard immediately. If the peak shape is split, your diluent pH is likely mismatched with the mobile phase.[1]
Module 5: Mechanistic Visualization
The following diagram illustrates the competing degradation pathways that define the stability window.
Figure 2: Competing degradation pathways.[1] Acid leads to hydrolysis; Base leads to ring contraction (desulfurization).
FAQ: Frequently Asked Questions
Q1: Can I use TFA (Trifluoroacetic acid) in my mobile phase? A: No. TFA creates a local pH of ~2.[1]0. This can induce on-column hydrolysis of the thiadiazine ring, leading to "ghost peaks" or split peaks. Use Ammonium Acetate or Formic Acid (buffered to pH 4.0+) instead.[1]
Q2: I see a yellow precipitate when I add NaOH. What is it? A: This is likely elemental sulfur. Under basic conditions, the thiadiazine ring contracts to a pyrazole, extruding sulfur in the process. This reaction is irreversible.
Q3: What is the optimal storage condition for the solid? A: Store at -20°C under Argon. The C6 position is susceptible to oxidative dehydrogenation in air, which can lead to dimerization or aromatization.[1]
Q4: Is the 2-amine group reactive? A: Yes, but less so than the ring itself.[1] It can be acylated, but if you are attempting reactions on the amine, ensure you maintain neutral conditions to preserve the heterocyclic ring.[1]
References
-
Moss, S. F., & Taylor, D. R. (1982). Thiadiazoles and thiadiazolines.[1] Part 4. Acetylation, hydrolysis, and cyclocondensations of Δ2-1,3,4-thiadiazoline-α-carboxamidines. Journal of the Chemical Society, Perkin Transactions 1. (Discusses the hydrolysis and rearrangement of thiadiazine/thiadiazole precursors). [1]
-
Pfeiffer, W. D., et al. (2014). Synthesis of 2-Morpholino-1,3,4-thiadiazines.[1][2] Journal of Heterocyclic Chemistry.[2] (Explicitly details the "base-mediated desulfurization and formation of pyrazoles" from 6H-1,3,4-thiadiazines). [1]
-
Shubhakar, et al. (2024). Review on Synthetic Strategies for 1,3,4-Thiadiazines and its Biological Activity.[1] Biointerface Research in Applied Chemistry.[1] (Provides overview of synthetic routes and stability of the thiadiazine scaffold).
-
Upadhyay, P. K., & Mishra, P. (2017). Synthesis, Antimicrobial and Anticancer Activities of 5-(4-Substituted-phenyl)-1,3,4-thiadiazole-2-amines.[1][3] Rasayan Journal of Chemistry. (Comparative stability of the 5-membered analogs).
Sources
Validation & Comparative
Structural Elucidation and Comparative NMR Analysis of 5-phenyl-6H-1,3,4-thiadiazin-2-amine
Executive Summary & Application Context
This guide provides a rigorous spectral analysis of 5-phenyl-6H-1,3,4-thiadiazin-2-amine , a critical heterocyclic scaffold in medicinal chemistry known for its antimicrobial and potential antitumor properties.
The primary analytical challenge in synthesizing this molecule is distinguishing it from its thermodynamically stable isomers—specifically 2-amino-4-phenylthiazole and 2-amino-5-phenyl-1,3,4-thiadiazole —which can form competitively under acidic conditions or thermal stress. This guide focuses on the 1H NMR "fingerprint" regions that definitively validate the six-membered thiadiazine ring against five-membered isomeric impurities.
Comparative Spectral Analysis
The following table contrasts the target molecule with its most common synthetic byproducts/isomers.
Table 1: Chemical Shift Fingerprints (DMSO-d₆, 400 MHz)
| Feature | Target: 1,3,4-Thiadiazine | Alt 1: 2-Amino-4-phenylthiazole | Alt 2: Thiosemicarbazone (Open Chain) |
| Ring Size | 6-Membered | 5-Membered | N/A (Linear) |
| Key Aliphatic Signal | None (No ring methylene) | ||
| Alkene/Aromatic Signal | Phenyl Multiplets only | Phenyl Multiplets only | |
| Amine (-NH₂) | Multiple broad signals (NH/NH₂) | ||
| Carbonyl | Absent | Absent | Absent (C=N formed) |
Critical Differentiator: The presence of a sharp singlet integrating to 2 protons in the 3.8–4.1 ppm region is the definitive confirmation of the 6H-1,3,4-thiadiazine ring. If this peak is missing and replaced by a singlet in the aromatic region (~7.1 ppm), the ring has contracted to a thiazole.
Detailed Interpretation of 1H NMR Spectrum
Solvent: DMSO-d₆ (Recommended for solubility and preventing NH exchange).
Reference: TMS (
A. The Methylene "Smoking Gun" ( 3.85 ppm, s, 2H)
The two protons at the 6-position (adjacent to the Sulfur atom and the C=N bond) appear as a sharp singlet.
-
Why: These protons are deshielded by the electronegative sulfur atom and the anisotropy of the adjacent double bond.
-
Validation: In chiral environments or if the ring adopts a rigid boat conformation at low temperatures, this singlet may split into an AB quartet (
Hz). At room temperature, rapid ring flipping usually averages this to a singlet.
B. The Phenyl Group ( 7.30 – 7.80 ppm, m, 5H)
The phenyl ring attached at position 5 shows typical aromatic splitting.
-
Ortho protons: Often separated as a doublet/multiplet downfield (~7.7 ppm) due to conjugation with the C=N bond.
-
Meta/Para protons: Multiplet cluster (~7.4 ppm).
C. The Amine Group ( 6.90 ppm, bs, 2H)
The exocyclic amine at position 2.
-
Characteristics: Broad singlet due to quadrupole broadening by the adjacent Nitrogen (N14) and hydrogen bonding.
-
D₂O Exchange: Addition of D₂O causes this signal to disappear, confirming labile protons.
Visualizing the Analytical Logic
The following diagrams illustrate the synthesis pathway risks and the decision logic for spectral validation.
Diagram 1: Synthesis & Isomerization Pathways
This workflow shows how the same precursors can yield different rings depending on conditions (pH/Temperature).
Caption: Synthesis pathway showing the competitive formation of the target thiadiazine versus the thermodynamically stable thiazole isomer.
Diagram 2: Spectral Decision Tree
Use this logic flow to interpret your raw NMR data.
Caption: Step-by-step logic for assigning the ring structure based on the presence of the methylene singlet.
Experimental Protocol (Self-Validating)
Synthesis (Context for Sample Generation)[2][3]
-
Reagents: Phenacyl bromide (1 eq), Thiosemicarbazide (1.1 eq), Ethanol (anhydrous).
-
Procedure: Reflux for 2–4 hours.
-
Critical Control: Avoid strong mineral acids (HCl) during workup to prevent ring contraction to the thiazole. Neutralize with Sodium Acetate if necessary.
NMR Sample Preparation Workflow
To ensure high-resolution data and visibility of exchangeable protons:
-
Drying: Dry the solid product in a vacuum desiccator over P₂O₅ for 4 hours. (Residual water signal at 3.33 ppm in DMSO can obscure the critical CH₂ peak if it shifts).
-
Solvent: Use DMSO-d₆ (99.9% D). CDCl₃ is often poor for solubilizing polar thiadiazines.
-
Concentration: Dissolve ~10 mg of sample in 0.6 mL solvent.
-
Acquisition Parameters:
-
Pulse Sequence: Standard 1H (zg30).
-
Scans (NS): 16 or 32 (sufficient for 10mg).
-
Relaxation Delay (D1): Set to 2.0 seconds to ensure full relaxation of the rigid phenyl protons for accurate integration.
-
References
-
Patel, N. B., & Patel, J. N. (2010). Synthesis and antimicrobial activity of 5-phenyl-1,3,4-thiadiazole derivatives. Journal of Saudi Chemical Society.
- Hantzsch, A. (1887). Ueber die Synthese von Thiazolverbindungen aus Thioamiden und α-Halo-ketonen. Berichte der deutschen chemischen Gesellschaft. (Foundational text on the competing thiazole synthesis).
-
Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1.
-
Al-Masoudi, N. A., et al. (2011). Synthesis and antitumor activity of some new 1,3,4-thiadiazine derivatives. Heteroatom Chemistry.
-
SpectraBase. (2024). 1H NMR Data for 2-amino-4-phenylthiazole vs Thiadiazines.
A Comparative Analysis of the Biological Activities of Thiadiazines and Thiadiazoles
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, heterocyclic compounds form the backbone of a vast array of therapeutic agents. Among these, sulfur and nitrogen-containing heterocycles have garnered significant attention for their diverse and potent biological activities. This guide provides an in-depth comparison of two prominent classes of such compounds: thiadiazines and thiadiazoles. By examining their structural nuances, mechanisms of action, and reported biological effects, we aim to furnish researchers and drug development professionals with a comprehensive understanding to inform future discovery efforts.
Structural Overview: A Tale of Two Rings
At a fundamental level, the key distinction between thiadiazines and thiadiazoles lies in their ring structure. Thiadiazines are six-membered heterocyclic compounds containing one sulfur and two nitrogen atoms.[1] In contrast, thiadiazoles possess a five-membered ring with one sulfur and two nitrogen atoms.[2] This seemingly subtle difference in ring size and atom arrangement profoundly influences their three-dimensional conformation, electronic properties, and, consequently, their interaction with biological targets.
The isomers of each class, defined by the relative positions of the heteroatoms, further diversify their chemical space. Common thiadiazine isomers include 1,2,4-thiadiazine and 1,3,4-thiadiazine, while thiadiazoles are most frequently encountered as 1,2,3-, 1,2,4-, and 1,3,4-thiadiazole isomers.[1][2] Of particular interest in drug discovery are the 1,3,4-thiadiazole and 1,2,4-benzothiadiazine scaffolds, which are present in numerous clinically approved drugs.[3][4]
Thiadiazoles: A Privileged Scaffold in Medicinal Chemistry
The 1,3,4-thiadiazole nucleus is a well-established "privileged scaffold," meaning it is a structural motif that is recurrent in a multitude of biologically active compounds.[5][6] This is attributed to several factors, including its mesoionic character, which allows for enhanced cell membrane permeability, and its ability to act as a bioisostere for other heterocyclic rings like pyrimidine and oxadiazole.[7][8] The sulfur atom, in particular, imparts favorable lipid solubility.[8]
Anticancer Activity
A significant body of research has highlighted the potent anticancer properties of thiadiazole derivatives.[7][9] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes and proteins involved in cancer cell proliferation and survival. For instance, certain 1,2,3-thiadiazole derivatives have demonstrated potent antitumor activity against human breast cancer T47D cells, with IC50 values comparable to the standard drug adriamycin.[7] Other derivatives have been identified as inhibitors of Hsp90, a chaperone protein crucial for the stability of many oncoproteins.[7]
Antimicrobial and Antifungal Activity
Thiadiazole-containing compounds have demonstrated a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[6][10][11] The mechanism of action is often attributed to the interference with essential cellular processes in microorganisms. For example, some thiadiazole derivatives have shown potent activity against Bacillus anthracis and Bacillus cereus.[11] The versatility of the thiadiazole ring allows for the synthesis of a wide range of derivatives with tailored antimicrobial profiles.
Other Notable Biological Activities
Beyond their anticancer and antimicrobial effects, thiadiazoles have been investigated for a plethora of other pharmacological activities, including:
-
Anti-inflammatory and Analgesic: Many 1,3,4-thiadiazole derivatives exhibit significant anti-inflammatory and analgesic properties.[5]
-
Anticonvulsant: The thiadiazole scaffold is a key component in several compounds with demonstrated anticonvulsant activity.[2]
-
Antiviral: Certain thiadiazole derivatives have shown promise as antiviral agents.[5]
-
Antiplatelet: Novel thiadiazole compounds have been synthesized and evaluated for their antiplatelet activity, with some exhibiting potent inhibition of platelet aggregation.[12]
Thiadiazines: An Emerging Class with Diverse Potential
While perhaps not as extensively explored as their five-membered counterparts, thiadiazines are gaining increasing recognition for their significant and varied biological activities.[1][13] The six-membered ring of thiadiazines provides a different spatial arrangement for substituent groups, leading to unique interactions with biological targets.
Antimicrobial and Antifungal Properties
Similar to thiadiazoles, thiadiazine derivatives have been shown to possess moderate to good antibacterial and antifungal activities.[13] For instance, newly synthesized triazolothiadiazines have demonstrated notable antibacterial activity against S. aureus, P. aeruginosa, and E. coli.[13] The N-C-S linkage within the thiadiazine ring is considered a key contributor to its medicinal and pharmaceutical utility.[13]
Antiprotozoal Activity
A particularly interesting application of thiadiazines is in the development of antiprotozoal agents.[14] Tetrahydro-2H-1,3,5-thiadiazine-2-thione (THTT) derivatives have shown promise in this area, and their activity is influenced by the nature of the substituents at the N-3 and N-5 positions.[14][15]
Pharmaceutical Relevance of Benzothiadiazines
A notable subclass of thiadiazines is the benzothiadiazines, which feature a thiadiazine ring fused to a benzene ring.[3] Derivatives of 1,2,4-benzothiadiazine 1,1-dioxide are particularly important in pharmaceuticals and are known for their diuretic, antihypertensive, and even antiviral properties.[3]
Head-to-Head Comparison: Thiadiazines vs. Thiadiazoles
While both thiadiazines and thiadiazoles exhibit a broad range of biological activities, some general distinctions can be made based on the current body of literature.
| Biological Activity | Thiadiazoles | Thiadiazines | Key Considerations |
| Anticancer | Extensively studied with multiple established mechanisms of action.[7][9][16] | Emerging evidence of anticancer potential, particularly in specific derivatives.[13] | The five-membered ring of thiadiazoles appears to be a more consistently effective scaffold for anticancer drug design to date. |
| Antimicrobial | Broad-spectrum activity against a wide range of bacteria and fungi.[6][10][11] | Moderate to good activity reported against various pathogenic strains.[13] | Both classes are promising, but thiadiazoles currently have a larger volume of supporting data. |
| Antiprotozoal | Some derivatives have shown antiprotozoal effects. | A key area of investigation, with THTT derivatives showing significant promise.[14][15] | Thiadiazines, particularly the THTT scaffold, appear to have a more pronounced and studied role in antiprotozoal drug discovery. |
| Pharmaceutical Presence | Present in a wide array of drugs for various indications.[4][5] | Benzothiadiazine derivatives are well-established as diuretics and antihypertensives.[3] | Both have achieved clinical success, with thiadiazoles being more broadly represented across different therapeutic areas. |
Experimental Protocols
To facilitate further research in this area, we provide outlines for the synthesis of a representative thiadiazole derivative and a common biological assay for evaluating anticancer activity.
Synthesis of a 2,5-Disubstituted-1,3,4-Thiadiazole
This protocol describes a common method for synthesizing 1,3,4-thiadiazole derivatives starting from thiosemicarbazide.
Workflow for the Synthesis of a 1,3,4-Thiadiazole Derivative
Sources
- 1. Thiadiazine - Wikipedia [en.wikipedia.org]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. chemistryjournal.net [chemistryjournal.net]
- 4. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nano-ntp.com [nano-ntp.com]
- 6. researchgate.net [researchgate.net]
- 7. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives | MDPI [mdpi.com]
- 11. scispace.com [scispace.com]
- 12. brieflands.com [brieflands.com]
- 13. biointerfaceresearch.com [biointerfaceresearch.com]
- 14. Thiadiazine Derivatives as Antiprotozoal New Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Melting Point Determination of Pure 5-phenyl-6H-1,3,4-thiadiazin-2-amine: A Comparative Methodological Guide
Part 1: Executive Summary & Compound Profile
The Criticality of Accurate Characterization
In the synthesis of heterocyclic scaffolds for drug discovery, 5-phenyl-6H-1,3,4-thiadiazin-2-amine represents a specific structural challenge. It is frequently synthesized via the condensation of phenacyl bromide with thiosemicarbazide. However, this reaction is prone to pathway divergence, yielding either the desired 6-membered thiadiazine or the thermodynamically stable 5-membered thiadiazole isomer.
Accurate melting point (MP) determination is the primary rapid-screening tool to validate the heterocyclic ring size before investing in NMR or MS analysis. This guide provides an authoritative protocol for determining the melting point of the pure thiadiazine derivative, distinguishing it from its common impurities and isomers.
Compound Identity
| Property | Specification |
| Compound Name | This compound |
| CAS Registry | 55185-77-8 |
| Molecular Formula | C₉H₉N₃S |
| Molecular Weight | 191.25 g/mol |
| Target Melting Point | 147–149 °C (Pure Crystalline Solid) |
| Common Isomer | 2-amino-5-phenyl-1,3,4-thiadiazole (MP: ~223–227 °C) |
Part 2: Methodological Comparison (The Alternatives)
For thermally labile heterocycles like thiadiazines, the choice of melting point determination method affects the observed value due to potential decomposition or phase transitions.
Comparative Analysis of Determination Methods
| Feature | Method A: Automated Capillary (Optoelectronic) | Method B: Differential Scanning Calorimetry (DSC) | Method C: Manual Capillary (Oil Bath/Block) |
| Principle | Light transmission change upon liquefaction. | Heat flow difference vs. reference. | Visual observation of phase change. |
| Precision | High (±0.3 °C) | Very High (±0.1 °C) | Moderate (±1.0 °C) |
| Sample Req. | 2–5 mg | 1–3 mg | 5–10 mg |
| Decomposition | Can detect "darkening" before melt. | Quantifies decomposition energy (exotherm). | Subjective interpretation of "sintering". |
| Suitability | Standard QC | R&D / Polymorph Screening | Educational / Quick Check |
| Verdict | Recommended for Routine ID | Recommended for Purity Validation | Acceptable for rough estimation |
Expert Insight: Why Discrepancies Occur
Literature values for this compound vary (e.g., 125 °C vs. 147 °C). This is often due to:
-
Solvate Formation: Thiadiazines can trap solvent molecules (ethanol/water) in the lattice, depressing the MP.
-
Isomer Contamination: Small amounts of the thiadiazole isomer (MP >220 °C) can widen the melting range significantly.
-
Heating Rate: Fast heating (>5 °C/min) in capillary methods can lead to "lag" errors, while slow heating may allow thermal decomposition prior to melting.
Part 3: Experimental Protocols
Synthesis & Purification Context
To ensure you are measuring the pure compound, the synthesis typically follows the reaction of phenacyl bromide with thiosemicarbazide in concentrated HCl (acidic conditions favor the thiadiazine kinetic product in some protocols, though pH control is critical).
-
Purification: Recrystallization from Ethanol is the standard protocol to remove unreacted starting materials and the thiadiazole isomer.
-
Drying: Vacuum dry at 40–50 °C for 4 hours to remove lattice solvents.
Protocol A: Automated Capillary Method (Recommended for QC)
Instrument: Mettler Toledo MP90 or Buchi M-565 (or equivalent).
-
Sample Prep: Grind 5 mg of dry sample into a fine powder. Fill the capillary to a height of 3 mm. Compact the sample by tapping (avoid air pockets).
-
Start Temperature: Set the instrument to 130 °C (approx. 15-20 °C below expected MP).
-
Ramp Rate: Set heating rate to 1.0 °C/min .
-
Note: Higher rates (e.g., 10 °C/min) will result in overshoot and artificially high values.
-
-
Observation:
-
Onset Point: Record when the first liquid meniscus forms.
-
Clear Point: Record when the sample is completely clear.
-
-
Acceptance Criteria: A range of 147.0 – 149.0 °C indicates high purity.
Protocol B: DSC Method (Recommended for Purity/Stability)
Instrument: TA Instruments DSC2500 or PerkinElmer DSC 8000.
-
Calibration: Verify Indium (MP 156.6 °C) calibration.
-
Pan Selection: Use Tzero Aluminum Hermetic Pans with a pinhole lid (allows release of volatiles if decomposition occurs, preventing pan deformation).
-
Sample Mass: Weigh 2.0 ± 0.1 mg of sample.
-
Method:
-
Equilibrate at 30 °C.
-
Ramp 10.0 °C/min to 110 °C.
-
Reduce Ramp to 2.0 °C/min from 110 °C to 170 °C.
-
-
Analysis: Integrate the endothermic peak.
-
T_onset: Extrapolated onset temperature (Should be ~147 °C).
-
T_peak: Peak maximum.
-
Enthalpy of Fusion: Calculate
to assess crystallinity.
-
Part 4: Data Visualization & Logic Pathways
Diagram 1: Synthesis Divergence & Identification
This pathway illustrates why MP is the critical "Gatekeeper" test.
Caption: Divergent synthesis pathways of thiosemicarbazide derivatives. The melting point serves as the primary discriminator between the kinetic thiadiazine product (147°C) and the thermodynamic thiadiazole isomer (223°C).
Diagram 2: Experimental Workflow Decision Tree
Caption: Step-by-step decision tree for validating the purity of this compound prior to advanced spectral analysis.
Part 5: References
-
Umesha, K. B., et al. (2012). "Novel One-Pot Three-Component Synthesis of New Ethyl 8-Methyl-3,6-Diphenyl-2,6-Dihydropyrimido[2,1-b][1,3,4]Thiadiazine-7-Carboxylate Derivatives." International Journal of Applied Biology and Pharmaceutical Technology, 3(3), 101-107. (Source for MP 147-149 °C and Synthesis Protocol).
-
Perkins, A., et al. (2012).[1] "3-Substituted Indazoles as Configurationally Locked 4EGI-1 Mimetic and Inhibitors of eIF4E/eIF4G Interaction." BMC Pharmacology, 12(1). (Source identifying the compound as a side product with MP 125 °C).
-
PubChem. "2-Amino-5-phenyl-1,3,4-thiadiazole (Isomer Profile)." National Library of Medicine. (Source for Isomer MP 223-227 °C).[2]
-
Guidechem. "this compound Chemical Properties."
Sources
A Comparative Guide to the Structure-Activity Relationship (SAR) of Phenyl-Thiadiazine Analogs
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of phenyl-thiadiazine analogs, a class of heterocyclic compounds demonstrating significant potential across various therapeutic areas. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes key findings from the literature to illuminate how structural modifications to the phenyl-thiadiazine scaffold influence biological activity. We will explore the synthetic rationale, compare the performance of different analogs with supporting experimental data, and provide detailed protocols for key assays.
Introduction: The Phenyl-Thiadiazine Scaffold
Thiadiazines are six-membered heterocyclic rings containing one sulfur and two nitrogen atoms. The phenyl-thiadiazine core, which links a phenyl group to this heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry. This is due to its versatile biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The arrangement of the heteroatoms gives rise to several isomers (e.g., 1,3,4-thiadiazine, 1,3,5-thiadiazine), each with a unique three-dimensional structure that dictates its interaction with biological targets. Understanding the SAR of these analogs is crucial for optimizing their potency, selectivity, and pharmacokinetic profiles, thereby accelerating the journey from lead compound to clinical candidate.
The Phenyl-Thiadiazine Core: Hotspots for Modification
The fundamental structure of a phenyl-thiadiazine analog offers several positions where chemical diversity can be introduced. The most critical of these are the substitutions on the phenyl ring and the nitrogen atoms of the thiadiazine ring.
Caption: General structure of a substituted phenyl-thiadiazine analog.
The key to unlocking the therapeutic potential of this scaffold lies in strategically modifying the 'R' groups. Substituents on the phenyl ring (positions R1, R2, R3, etc.) can modulate the molecule's electronic properties (electron-donating vs. electron-withdrawing), lipophilicity, and steric profile. Similarly, substitutions on the thiadiazine ring (R4, R5) are pivotal for interacting with specific residues in a biological target's binding pocket.
Synthetic Strategies: A Generalized Workflow
The synthesis of phenyl-thiadiazine derivatives often involves multi-step reaction sequences. A common and effective approach is the condensation of a substituted chalcone with a thiourea or phenylthiourea derivative. This method allows for significant diversity in the final products by simply varying the starting materials.
Workflow: Synthesis of Phenyl-Thiadiazine Analogs
Caption: A generalized workflow for the synthesis of phenyl-1,3-thiazine analogs.
Causality in Experimental Choice: The Claisen-Schmidt condensation is a reliable method for forming the α,β-unsaturated ketone (chalcone) backbone. The choice of a base catalyst like potassium hydroxide is critical for deprotonating the acetophenone, initiating the reaction. The subsequent cyclocondensation with thiourea is an efficient way to construct the six-membered thiazine ring.[2] Ethanol is often chosen as the solvent due to its ability to dissolve the reactants and its suitable boiling point for refluxing the reaction to completion.
Structure-Activity Relationship (SAR) Analysis
The biological activity of phenyl-thiadiazine analogs is profoundly influenced by the nature and position of their substituents. Below, we compare the performance of various analogs across different therapeutic targets.
Antimicrobial Activity
Phenyl-thiadiazine derivatives have shown considerable promise as antimicrobial agents. The SAR in this area is often linked to the substituents on the phenyl ring attached to the thiazine core.
A study on 1-phenyl ethyl substituted tetrahydro-2H-1,3,5-thiadiazine-2-thiones (THTT) revealed that the presence of the 1-phenyl ethyl substituent at the N-3 position of the THTT nucleus was important for antifungal effects.[4] These compounds showed significant activity against S. aureus but were less effective against Gram-negative bacteria.[5]
Table 1: Comparison of Antimicrobial Activity of Phenyl-Thiadiazine Analogs
| Compound ID | Phenyl Ring Substituent (R) | Target Organism | Activity (Growth Inhibition %) | Reference |
| 6c | 4-Chloro | S. aureus | 83.49% | [4] |
| 6c | 4-Chloro | C. albicans | 100% | [4] |
| Standard | Ofloxacin | S. aureus | 88.05% | [4] |
| Standard | Amphotericin B | C. albicans | 100% | [4] |
Key SAR Insights for Antimicrobial Activity:
-
Lipophilicity and Substitution: The introduction of lipophilic groups, such as halogens (e.g., -Cl) or trifluoromethyl (-CF3) groups, on the phenyl ring often enhances antimicrobial activity.[1][6] This is likely due to improved penetration of the bacterial cell membrane.
-
Electron-Withdrawing Groups: Electron-withdrawing groups at the meta- and ortho-positions of the benzene ring have been shown to endow the final structure with remarkable antibacterial and antifungal activity, respectively.[7]
-
Gram-Negative vs. Gram-Positive: Many thiadiazine derivatives exhibit greater potency against Gram-positive bacteria (like S. aureus) than Gram-negative bacteria (like E. coli).[2][5] This difference is often attributed to the complex outer membrane of Gram-negative bacteria, which acts as a formidable barrier to drug entry.
Caption: SAR trends for antimicrobial phenyl-thiadiazine analogs.
Anticancer Activity
The 1,3,4-thiadiazole scaffold (a five-membered ring analog) has been extensively studied for its anticancer properties, often showing that substituents on the C-5 phenyl ring are important for cytotoxic activity.[8][9] While direct SAR data on six-membered phenyl-thiadiazines is less consolidated, we can extrapolate principles from the closely related phenothiazines (a tricyclic system containing a thiazine ring). For phenothiazines, modifications to the thiazine nitrogen atom and the aromatic rings significantly influence antitumor activity.[10][11]
For example, studies on 1,3,4-thiadiazole derivatives targeting breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cell lines showed that replacing a phenyl ring with a furoyl moiety or a phenyl piperazine with a benzyl piperidine scaffold led to compounds with high antitumor activity.[8]
Table 2: Comparison of Anticancer Activity of Phenyl-Thiadiazole Analogs
| Compound ID | Key Structural Features | Cell Line | IC50 (µg/mL) | Reference |
| 4c | Phenyl ring, Phenyl piperazine | MCF-7 | 27.94 | [8] |
| 4h | Furoyl moiety | MCF-7 | 8.35 | [8] |
| 4i | Benzyl piperidine scaffold | MCF-7 | 6.51 | [8] |
| 5-FU | (Standard Drug) | MCF-7 | 2.34 | [8] |
Key SAR Insights for Anticancer Activity:
-
Nitrogen Substituents: In related phenothiazine structures, the side chain on the thiazine nitrogen is crucial. Often, a three-carbon chain between the nitrogen atoms is optimal for activity.[10]
-
Aromatic Substitutions: The presence of electron-withdrawing groups on the aromatic rings can enhance cytotoxicity. For instance, trifluoromethyl (-CF3) groups have been shown to significantly increase biological activity.[9]
-
Target Selectivity: Some analogs show selective inhibition of tumor-associated enzymes like carbonic anhydrase IX and XII, highlighting the potential for targeted therapy.[12]
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental methodologies are essential.
Protocol 1: Synthesis of 4-(2-hydroxy-3-nitro-5-chlorophenyl)-6-phenyl-2-imino-6H-1,3-thiazine
This protocol is adapted from methodologies described for the synthesis of 1,3-thiazine derivatives.[2]
A. Synthesis of Chalcone Intermediate:
-
Dissolve 2-hydroxy-3-nitro-5-chloro-acetophenone (0.1 mol) and benzaldehyde (0.1 mol) in 40 mL of ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath and add 10 mL of 40% aqueous potassium hydroxide (KOH) solution dropwise with constant stirring.
-
Allow the mixture to stir at room temperature for 24 hours.
-
Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid (HCl).
-
Filter the resulting solid precipitate, wash thoroughly with cold water, and dry.
-
Recrystallize the crude chalcone from ethanol to obtain the pure product.
B. Synthesis of the 1,3-Thiazine Derivative:
-
Take the synthesized chalcone (0.01 mol) and thiourea (0.01 mol) in 30 mL of ethanol in a round-bottom flask.
-
Add 2 mL of 10% aqueous KOH solution to the mixture.
-
Reflux the reaction mixture on a water bath for 6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into crushed ice.
-
Filter the solid product, wash with water, and recrystallize from ethanol to yield the pure 1,3-thiazine derivative.
Protocol 2: In Vitro Antibacterial Susceptibility Testing (Agar Disc Diffusion Method)
This protocol is a standard method for evaluating the antibacterial activity of synthesized compounds.[6]
-
Preparation of Inoculum: Prepare a suspension of the test bacteria (e.g., S. aureus) in sterile saline, adjusting the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Plate Preparation: Using a sterile cotton swab, evenly streak the bacterial inoculum over the entire surface of a Mueller-Hinton agar plate.
-
Disc Application:
-
Dissolve the synthesized phenyl-thiadiazine analogs in a suitable solvent (e.g., DMSO) to a final concentration of 100 µg/mL.
-
Impregnate sterile paper discs (6 mm diameter) with 10 µL of the compound solution.
-
Place the impregnated discs onto the surface of the inoculated agar plates.
-
-
Controls: Place a disc impregnated with the solvent (DMSO) as a negative control and a disc with a standard antibiotic (e.g., Ciprofloxacin, 10 µg) as a positive control.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Data Collection: Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone indicates greater antibacterial activity.
Conclusion and Future Perspectives
The phenyl-thiadiazine scaffold is a fertile ground for the discovery of new therapeutic agents. Structure-activity relationship studies have consistently shown that strategic modifications, particularly on the phenyl ring, can significantly enhance biological performance. Electron-withdrawing and lipophilic substituents are frequently associated with improved antimicrobial and anticancer activities.
Future research should focus on:
-
Exploring Isomeric Diversity: Systematically synthesizing and evaluating different positional isomers of the thiadiazine ring to understand how the arrangement of N and S atoms affects target binding.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms through which these compounds exert their effects. This will enable more rational, target-based drug design.
-
Pharmacokinetic Profiling: Moving beyond in vitro assays to assess the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to ensure they have the potential to become viable drugs.
By combining rational design, robust synthetic chemistry, and rigorous biological evaluation, the full therapeutic potential of phenyl-thiadiazine analogs can be realized.
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Sahu, D. G., Patel, M. B., & Bhuva, H. A. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL SUBSTITUTED 5 PHENYL 1,3,4-THIADIAZOLE DERIVATIVES FOR THEIR ANTIBACTERIAL ACTIVITY. ResearchGate. [Link]
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Khan, M. S., et al. (2022). 1-Phenyl ethyl substituted tetrahydro-2H-1,3,5-thiadiazine-2-thione derivatives as promising antimicrobial agents. Pakistan Journal of Pharmaceutical Sciences, 35(2), 649-653. [Link]
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(2024). Review on Synthetic Strategies for 1,3,4-Thiadiazines and its Biological Activity. Biointerface Research in Applied Chemistry. [Link]
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(2022). 1-Phenyl ethyl substituted tetrahydro-2H-1,3,5-thiadiazine-2-thione derivatives as promising antimicrobial agents. ResearchGate. [Link]
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Al-Abdullah, E. S., et al. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. MDPI. [Link]
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(n.d.). 4-Phenyl-thiazole-based dual inhibitors of fatty acid amide hydrolase and soluble epoxide hydrolase do not alleviate orofacial inflammatory pain in female rats. PMC. [Link]
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(n.d.). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry. [Link]
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(n.d.). Review on Synthetic Strategies of 1,3,4-thiadiazine and its biological activities. ResearchGate. [Link]
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El-Saghier, A. M., et al. (2024). Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. MDPI. [Link]
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(2021). Design, Synthesis and Antimicrobial Activities Evaluation of 1, 3 Thiazine Derivatives. Acta Scientific. [Link]
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(n.d.). Therapeutic Potential of Disubstituted [{[5-(2-Chloro phenyl)-1,3,4-thiadiazole-2-yl]imino}-methyl]phenyl Derivatives as α-Amylase Antagonists: Synthesis, In silico and In vitro Screening. ResearchGate. [Link]
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(2019). Synthesis & Characterization of 2-(Substituted-Phenyl) Acetohydrazide Analogs, 1, 3, 4-Oxadiazoles, and 1,2,4-Triazine Ring Systems: A Novel Class of Potential Analgesic and Anti-Inflammatory Agents. ResearchGate. [Link]
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(n.d.). Heterocyclyl linked phenyl containing Thiazolidinediones and its Cyclic analogs as potential novel Antidiabetic agents. Research Square. [Link]
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A Comparative Guide to the X-ray Diffraction Analysis of 2-amino-5-phenyl-1,3,4-thiadiazine Crystals
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the precise characterization of a drug molecule's three-dimensional structure is paramount. This guide provides an in-depth analysis of single-crystal X-ray diffraction (XRD) as the gold standard for elucidating the crystalline architecture of 2-amino-5-phenyl-1,3,4-thiadiazine, a heterocyclic scaffold of significant interest. Furthermore, we will objectively compare this technique with alternative methods such as Powder X-ray Diffraction (PXRD) and spectroscopic analyses, offering field-proven insights to guide your experimental choices.
The Imperative of Structural Elucidation
2-amino-5-phenyl-1,3,4-thiadiazine and its derivatives represent a class of compounds with considerable therapeutic potential. Their biological activity is intrinsically linked to their molecular conformation and the intermolecular interactions that govern their packing in the solid state. Understanding the precise crystal structure is not merely an academic exercise; it is a critical step in drug development that influences solubility, stability, bioavailability, and intellectual property.
Single-Crystal X-ray Diffraction: The Definitive Approach
Single-crystal XRD provides an unambiguous determination of the atomic arrangement within a crystal lattice, offering a high-resolution map of the molecule and its environment. The resulting structural data is foundational for structure-activity relationship (SAR) studies and rational drug design.
Experimental Protocol: A Self-Validating Workflow
The successful determination of a crystal structure by single-crystal XRD is a systematic process. Each step is designed to ensure the quality and validity of the final model.
Step 1: Crystal Growth & Selection
The journey begins with the growth of high-quality single crystals, a process that often requires meticulous screening of solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion, cooling). The rationale here is that a well-ordered, single crystal will diffract X-rays in a coherent and measurable pattern. The selected crystal should be of suitable size (typically 0.1-0.3 mm in each dimension) and free from visible defects.
Step 2: Data Collection
The chosen crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations of the atoms, leading to a sharper diffraction pattern. A monochromatic X-ray beam is directed at the crystal, and as it rotates, the diffracted X-rays are collected by a detector. Modern diffractometers automate this process, systematically collecting thousands of reflections at various crystal orientations.
Step 3: Structure Solution and Refinement
The collected diffraction data, a series of spots with specific intensities and positions, are then processed. The initial step, indexing, determines the unit cell parameters and the crystal system. The space group is then assigned based on the symmetry of the diffraction pattern. The structure is "solved" using direct methods or Patterson methods, which provide an initial electron density map and a preliminary model of the molecule. This model is then "refined" using least-squares methods, where the atomic positions and thermal parameters are adjusted to best fit the experimental data. The quality of the final structure is assessed by metrics such as the R-factor, which should be as low as possible.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Hypothetical Data for 2-amino-5-phenyl-1,3,4-thiadiazine
Based on the analysis of structurally similar compounds, a plausible set of crystallographic data for 2-amino-5-phenyl-1,3,4-thiadiazine is presented below. This data provides a tangible example of the detailed information obtainable from a single-crystal XRD experiment.
| Parameter | Hypothetical Value | Significance |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| a (Å) | 10.95 | Unit cell dimension. |
| b (Å) | 7.62 | Unit cell dimension. |
| c (Å) | 11.25 | Unit cell dimension. |
| β (°) | 114.5 | Angle of the unit cell. |
| Volume (ų) | 855.2 | Volume of the unit cell. |
| Z | 4 | Number of molecules per unit cell. |
| Calculated Density (g/cm³) | 1.45 | Theoretical density of the crystal. |
| R-factor | 0.045 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
Comparative Analysis: Situating Single-Crystal XRD Among Alternatives
While single-crystal XRD is the definitive method for structure elucidation, other techniques provide complementary and often more accessible data, particularly in the early stages of drug development.
Powder X-ray Diffraction (PXRD): The Fingerprinting Tool
PXRD is a powerful technique for the analysis of polycrystalline materials. Instead of a single crystal, a powdered sample containing millions of randomly oriented crystallites is used. The resulting diffraction pattern is a one-dimensional plot of intensity versus diffraction angle (2θ), which serves as a unique "fingerprint" for a specific crystalline form.[1][2]
Key Applications in Drug Development:
-
Polymorph Screening: Different crystalline forms (polymorphs) of a drug can have different physical properties.[3][4] PXRD is the primary tool for identifying and distinguishing between polymorphs.
-
Phase Purity Analysis: PXRD can detect the presence of unwanted crystalline phases or amorphous content in a sample.
-
Stability Studies: Changes in the PXRD pattern over time can indicate a phase transformation, which is a critical consideration for drug stability.[2]
Comparison with Single-Crystal XRD:
| Feature | Single-Crystal XRD | Powder XRD |
| Sample Requirement | High-quality single crystal | Microcrystalline powder |
| Data Output | 3D atomic coordinates, bond lengths, angles | 1D diffraction pattern (fingerprint) |
| Information Obtained | Absolute molecular structure | Crystal phase identification, polymorphism |
| Primary Use | Definitive structure elucidation | Routine analysis, quality control |
Spectroscopic Techniques: A Molecular-Level View
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide information about the molecular structure and functional groups present in a compound. While they do not provide information about the crystal packing, they are essential for confirming the chemical identity of the synthesized molecule.
¹H and ¹³C NMR Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule, confirming the connectivity of atoms. For 2-amino-5-phenyl-1,3,4-thiadiazine, NMR would confirm the presence of the phenyl and thiadiazine rings and the amino group.
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies. For our target compound, IR spectroscopy would show characteristic peaks for N-H stretching of the amino group, C=N stretching of the thiadiazine ring, and aromatic C-H stretching of the phenyl group.[5]
Deciding on the Right Analytical Approach
The choice of analytical technique depends on the specific question being asked and the stage of drug development. The following decision tree illustrates a logical approach to the structural characterization of a new chemical entity like 2-amino-5-phenyl-1,3,4-thiadiazine.
Caption: Decision-making for structural analysis.
Conclusion
The structural analysis of 2-amino-5-phenyl-1,3,4-thiadiazine crystals is a multi-faceted endeavor that relies on a suite of complementary analytical techniques. Single-crystal X-ray diffraction stands as the unequivocal method for determining the absolute three-dimensional structure, providing invaluable insights for drug design and development. Powder X-ray diffraction serves as an essential tool for routine analysis, particularly for polymorphism screening and quality control. Spectroscopic methods, in turn, confirm the molecular identity of the compound. A comprehensive understanding of the strengths and limitations of each technique, as outlined in this guide, will empower researchers to make informed decisions and accelerate the journey from discovery to a viable therapeutic.
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Hammond, R. B., Pencheva, K., & Roberts, K. J. (2004). Application of In-Process X-ray Powder Diffraction for the Identification of Polymorphic Forms during Batch Crystallization Reactions. Crystal Growth & Design, 4(5), 963-970. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-phenyl-6H-1,3,4-thiadiazin-2-amine
As a Senior Application Scientist, my primary goal is to empower researchers with the knowledge to conduct their work safely and effectively. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental pillar of responsible science. This guide provides a detailed, in-depth protocol for the safe disposal of 5-phenyl-6H-1,3,4-thiadiazin-2-amine, a heterocyclic compound containing nitrogen and sulfur, which is of interest in medicinal chemistry.[1][2][3] The procedures outlined here are synthesized from established safety protocols for hazardous laboratory waste and structurally related thiadiazine and thiadiazole compounds.
This document is designed to be a self-validating system, explaining the causality behind each procedural step to ensure that safety is intuitive, not just rote.
Immediate Safety Profile & Hazard Analysis
Inferred Hazard Summary
| Hazard Type | Description | Rationale and Precautionary Actions |
|---|---|---|
| Health Hazards | Likely causes skin and serious eye irritation.[5][6][8][9] May cause respiratory irritation.[6][8] May be harmful if swallowed.[7][8] | The amine and heterocyclic structure suggests biological activity and potential for irritation. Precautions: Always wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses or goggles, and a lab coat.[4][7] Handle in a well-ventilated area or chemical fume hood.[7][9] |
| Environmental Hazards | Assumed to be harmful to aquatic life. | Many complex organic molecules are ecotoxic. Disposal into the environment must be strictly avoided. Precaution: Do not dispose of down the drain or in regular trash.[4][10][11] |
| Physical/Chemical Hazards | Not classified as flammable, but will burn. Thermal decomposition can release toxic gases such as nitrogen oxides (NOx) and sulfur oxides (SOx).[4][12][13] | The presence of nitrogen and sulfur in the molecule dictates that combustion byproducts will be hazardous.[12][13] Precaution: Keep away from open flames and strong oxidizing agents.[5][14] |
The Core Disposal Principle: Regulatory Compliance
The disposal of laboratory chemicals is strictly regulated to protect human health and the environment. In the United States, the primary regulation is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[10][15][16] Under RCRA, chemical waste is classified as hazardous if it exhibits certain characteristics (ignitability, corrosivity, reactivity, toxicity) or is specifically listed.[16]
Given its inferred hazard profile, this compound must be managed as hazardous waste . This explicitly prohibits disposal via:
-
Sewer Systems: Drain disposal is illegal for this type of organic compound.[10][11]
-
Regular Trash: Solid chemical waste cannot be placed in municipal trash.[10]
All waste must be collected, stored, and transferred to a licensed hazardous waste disposal contractor.[4][16]
Step-by-Step Disposal Protocol
The following workflow provides a systematic approach to ensure the safe and compliant disposal of this compound from the point of generation to its final collection.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical or its waste containers, ensure you are wearing the appropriate PPE to mitigate exposure risks.
-
Eye Protection: Chemical safety goggles or safety glasses with side shields.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
Step 2: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions within waste containers.[14]
-
Solid Waste: Collect all solid this compound, including residual powder and contaminated consumables (e.g., weigh boats, pipette tips, gloves, and wipes), in a dedicated hazardous waste container.[4][11]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquids. Do not mix with other incompatible waste streams.[4]
-
Incompatibility Rule: Never mix this compound with strong oxidizing agents or strong acids and bases.[11][14] Store waste containers of acids and bases separately.[14]
Step 3: Container Selection and Labeling
The integrity and clear identification of the waste container are mandated by safety regulations.[10][16]
-
Container Choice: Use a chemically compatible container, typically made of polyethylene (HDPE), with a secure, screw-top lid.[4][10][14] The container must be in good condition, free from leaks or cracks.[17]
-
Labeling: The container must be clearly and accurately labeled at the moment the first drop of waste is added. The label must include:
Step 4: Storage in a Satellite Accumulation Area (SAA)
Laboratories must designate a specific location for the temporary storage of hazardous waste.
-
Location: This area, known as a Satellite Accumulation Area (SAA), must be at or near the point of waste generation and under the control of laboratory personnel.[10][14][18]
-
Container Management: Keep waste containers securely capped at all times, except when adding waste.[14][17]
-
Volume Limits: A maximum of 55 gallons of total hazardous waste may be stored in an SAA.[16][18] Once a container is full, it must be removed from the SAA within three days.[14] Partially filled containers may remain for up to one year.[14]
Step 5: Arranging for Professional Disposal
Hazardous waste must be collected by trained professionals.
-
Contact EHS: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4][16]
-
Documentation: Ensure all required paperwork or online forms for waste pickup are completed accurately.[10][15]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Decontamination and Spill Management
Proper cleanup prevents unintended exposure and contamination.
-
Surface Decontamination: Decontaminate all non-disposable equipment and work surfaces that have come into contact with the compound. Use a suitable solvent (such as ethanol or isopropanol) followed by a thorough wash with soap and water.[4] All cleaning materials (e.g., wipes, paper towels) must be collected and disposed of as solid hazardous waste.[4][11]
-
Empty Containers: To be disposed of as non-hazardous waste, an empty container must be triple-rinsed with a suitable solvent.[17][19] The rinsate (the solvent used for rinsing) must be collected as liquid hazardous waste.[17] After rinsing and air-drying in a fume hood, any hazard labels must be defaced before the container is discarded or recycled.[19]
-
Spill Response: In the event of a small spill, contain it with an appropriate absorbent material (e.g., spill pillows or vermiculite). Carefully collect the contaminated absorbent and any contaminated debris, place it in a sealed, labeled hazardous waste container, and contact EHS for pickup.
Final Disposal Pathways: Incineration and Landfill
Understanding the final destination of hazardous waste reinforces the importance of proper segregation and handling.
-
High-Temperature Incineration: This is the most probable disposal method for organic compounds like this compound. Incineration at a permitted facility breaks down the organic molecules into simpler, more stable compounds like carbon dioxide and water.[12] The process is designed to manage the release of harmful byproducts, such as NOx and SOx, through specialized scrubbing systems.[12][20]
-
Hazardous Waste Landfill: In some cases, solid waste may be sent to a specially engineered hazardous waste landfill.[21][22][23][24] These landfills have stringent design requirements, including double-liner systems and leachate collection, to prevent environmental contamination.[21][24] The Land Disposal Restrictions (LDR) program often requires waste to be treated to reduce its toxicity before it can be landfilled.[15]
By adhering to these procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect yourself, your colleagues, and the environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
